(2,3-Dimethylphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-10)8(7)2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIVMXQYUZKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929454 | |
| Record name | (2,3-Dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13651-14-4, 62862-32-2 | |
| Record name | 2,3-Dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13651-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013651144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062862322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13651-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,3-Dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEMETHANOL, 2,3-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425SS1L63Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis and Confirmation of (2,3-Dimethylphenyl)methanol
Introduction
(2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O. As a substituted benzyl alcohol, it serves as a valuable intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. Accurate structural elucidation and confirmation are critical to ensure the identity, purity, and quality of the compound for research and development applications. This technical guide provides a comprehensive overview of the analytical methods used to confirm the structure of this compound, including spectroscopic data, experimental protocols, and a logical workflow for its synthesis and analysis.
1. Physicochemical and Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The data presented below is a compilation from spectral databases and predictive models based on the analysis of structurally similar compounds.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol [1][2] |
| CAS Number | 13651-14-4[1][2] |
| IUPAC Name | This compound[1][2] |
| Appearance | Expected to be a colorless liquid or low-melting solid |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | Ar-H |
| ~7.08 | t | 1H | Ar-H |
| ~6.95 | d | 1H | Ar-H |
| ~4.68 | s | 2H | -CH₂OH |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~2.25 | s | 3H | Ar-CH₃ |
| ~1.60 | br s | 1H | -OH |
Note: Predicted chemical shifts are based on structure-property relationships and data from similar dimethylbenzyl alcohol isomers. Actual values may vary.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~139.0 | Ar-C (quaternary) |
| ~137.5 | Ar-C (quaternary) |
| ~135.0 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~125.5 | Ar-CH |
| ~63.0 | -CH₂OH |
| ~20.0 | Ar-CH₃ |
| ~15.0 | Ar-CH₃ |
Note: Predicted chemical shifts are based on established increments for substituted benzene rings.
Table 4: Key Infrared (IR) Spectroscopy Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |
| 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 850-750 | Strong | C-H bend (out-of-plane, aromatic substitution) |
Note: Peak positions are characteristic ranges for the specified functional groups.
Table 5: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Assignment |
| 136 | ~40 | [M]⁺ (Molecular Ion) |
| 121 | ~100 | [M - CH₃]⁺ |
| 118 | ~30 | [M - H₂O]⁺ |
| 103 | ~50 | [M - H₂O - CH₃]⁺ |
| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~30 | [C₆H₅]⁺ |
Data is interpreted from the mass spectrum available in the NIST WebBook for Benzyl alcohol, 2,3-dimethyl-.[1]
2. Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.
2.1 Synthesis Protocol: Reduction of 2,3-Dimethylbenzaldehyde
A common and effective method for synthesizing this compound is the reduction of its corresponding aldehyde, 2,3-dimethylbenzaldehyde.
-
Materials: 2,3-dimethylbenzaldehyde, Methanol (MeOH), Sodium borohydride (NaBH₄), Dichloromethane (DCM), Deionized water, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product via flash column chromatography on silica gel if necessary.
-
2.2 Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are analyzed based on their mass-to-charge (m/z) ratio.
3. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to final structural confirmation.
Caption: Workflow for the synthesis and structural confirmation of this compound.
4. Summary of Structural Confirmation
The definitive structural confirmation of this compound relies on the synergistic interpretation of all collected analytical data:
-
¹H NMR: Confirms the presence of three distinct aromatic protons, a benzylic methylene group (-CH₂), two inequivalent methyl groups, and an alcohol proton. The integration values (1:1:1 for aromatic H, 2 for CH₂, 3 for each CH₃) validate the proton count.
-
¹³C NMR: Shows the correct number of carbon atoms (nine distinct signals), including four quaternary aromatic carbons, three aromatic methine carbons, one methylene carbon, and two methyl carbons, consistent with the proposed structure.
-
IR Spectroscopy: The strong, broad absorption around 3300 cm⁻¹ is definitive for the O-H stretch of an alcohol. The strong C-O stretch near 1030 cm⁻¹ indicates a primary alcohol. Aromatic C-H and C=C stretches further confirm the benzene ring.
-
Mass Spectrometry: The molecular ion peak at m/z 136 matches the compound's molecular weight.[1] The fragmentation pattern, including the base peak at m/z 121 ([M-CH₃]⁺) and the presence of a tropylium ion fragment, is characteristic of a substituted benzyl alcohol, corroborating the overall structure.
Together, these spectroscopic fingerprints provide unambiguous evidence for the molecular structure of this compound, ensuring its identity and suitability for further application.
References
(2,3-Dimethylphenyl)methanol chemical properties and reactivity profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and reactivity profile of (2,3-Dimethylphenyl)methanol. The information presented herein is intended to support research and development activities by providing key data on its physical characteristics, chemical behavior, and established reaction pathways.
Core Chemical Properties
This compound, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [2] |
| CAS Number | 13651-14-4 | [2] |
| Appearance | Data not available | |
| Melting Point | 220 °C (decomposes) | [2] |
| Boiling Point | 131 °C at 13 mmHg | [2] |
| Solubility | Insoluble in water. | [3] |
| InChI Key | ZQQIVMXQYUZKIQ-UHFFFAOYSA-N | [1] |
Reactivity Profile
The reactivity of this compound is primarily dictated by the hydroxyl (-OH) group and the substituted aromatic ring. As a primary alcohol, it undergoes reactions typical of this functional group, including oxidation, esterification, and etherification. The dimethyl-substituted phenyl group influences the reactivity of the aromatic ring in electrophilic substitution reactions.
This compound is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. [4]
Oxidation
As a primary benzylic alcohol, this compound can be oxidized to form 2,3-dimethylbenzaldehyde and subsequently 2,3-dimethylbenzoic acid. The specific product depends on the choice of oxidizing agent and reaction conditions. Common oxidizing agents for the conversion of benzylic alcohols to aldehydes include pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically lead to the carboxylic acid.
The general pathway for the oxidation of methanol on platinum-based catalysts involves a series of dehydrogenation steps.[5][6]
Esterification
This compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. The reaction is reversible and often requires the removal of water to drive it to completion. The use of heterogeneous catalysts for esterification reactions is also a well-established method.[7]
Etherification
The hydroxyl group of this compound can be converted to an ether. A common laboratory method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether.
References
- 1. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oxidation of methanol on 2nd and 3rd row group VIII transition metals (Pt, Ir, Os, Pd, Rh, and Ru): Application to direct methanol fuel cells (Journal Article) | OSTI.GOV [osti.gov]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (2,3-Dimethylphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-dimethylphenyl)methanol, a key aromatic alcohol intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental methodologies, and a logical workflow for analysis.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.0 | m | 3H | Ar-H |
| ~4.6 | s | 2H | -CH ₂OH |
| ~2.3 | s | 3H | Ar-CH ₃ (ortho) |
| ~2.1 | s | 3H | Ar-CH ₃ (meta) |
| ~1.5-2.0 | br s | 1H | -OH |
Note: Predicted values based on typical chemical shifts for similar aromatic alcohols. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and solvent.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~138 | C -OH (quaternary) |
| ~137 | C -CH₃ (quaternary) |
| ~135 | C -CH₃ (quaternary) |
| ~130 | Ar-C H |
| ~128 | Ar-C H |
| ~126 | Ar-C H |
| ~65 | -C H₂OH |
| ~20 | Ar-C H₃ (ortho) |
| ~16 | Ar-C H₃ (meta) |
Note: Predicted values based on typical chemical shifts for substituted aromatic compounds.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3020 | Medium | C-H stretch (aromatic) |
| ~2920, ~2860 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1030 | Strong | C-O stretch (primary alcohol) |
Note: These are characteristic absorption bands for aromatic alcohols.[1][2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 136 | Moderate | [M]⁺ (Molecular Ion) |
| 118 | Strong | [M - H₂O]⁺ |
| 105 | Strong | [M - CH₂OH]⁺ |
| 91 | Very Strong | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation pattern is consistent with benzylic alcohols, showing a characteristic loss of water and fragmentation at the benzylic position.[3] The molecular ion peak is expected to be present.[3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[4] ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.[5] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[6] For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.[6] The compound is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. (6-Hydroxymethyl-2,3-dimethylphenyl)methanol | C10H14O2 | CID 590603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. (3,4-Dimethylphenyl)methanol(6966-10-5) 13C NMR [m.chemicalbook.com]
- 6. Benzyl alcohol, 2,3-dimethyl- [webbook.nist.gov]
(2,3-Dimethylphenyl)methanol CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of chemistry and drug development.
Chemical Identity and Physical Properties
This compound is an aromatic alcohol with the chemical formula C₉H₁₂O. Its structure consists of a benzene ring substituted with a hydroxymethyl group and two methyl groups at the 2 and 3 positions.
CAS Number: 13651-14-4[1][2][3][4]
The physical constants of this compound are summarized in the table below.
| Physical Constant | Value | Source |
| Molecular Formula | C₉H₁₂O | [2][3][4] |
| Molecular Weight | 136.19 g/mol | [2][3][4] |
| Melting Point | 63.0 to 67.0 °C | [2][5] |
| Boiling Point | 131 °C at 13 mmHg | [2] |
| Appearance | White to orange to green powder to crystal | [5] |
Synthesis Protocol
A common method for the synthesis of this compound involves the hydrolysis of 2,3-dimethylbenzyl acetate. A detailed experimental protocol is outlined below.
Materials and Reagents
-
2,3-dimethylbenzyl acetate
-
Sodium hydroxide (NaOH)
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure
-
A solution of sodium hydroxide (e.g., 5 g in 50 ml of water) is added to a solution of 2,3-dimethylbenzyl acetate (e.g., 16.4 g) in methanol (50 ml) in a round-bottomed flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 2 hours.
-
After cooling, the mixture is diluted with water and extracted with ether.
-
The combined ether extracts are washed with water and a saturated sodium chloride solution.
-
The ether layer is then dried over anhydrous sodium sulfate.
-
The ether is removed by distillation to yield the crude product.
-
The crude this compound can be further purified by recrystallization or distillation.
This procedure has been reported to yield this compound with a melting point of 65–66 °C in a 96% yield.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its acetate precursor.
Applications in Research and Development
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, substituted benzyl alcohols are a class of compounds with broad applications in organic synthesis and medicinal chemistry. They often serve as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The reactivity of the hydroxyl group allows for a variety of chemical transformations, making it a versatile building block for creating diverse chemical libraries for drug discovery screening. Further research may uncover specific biological activities or applications for this compound.
References
Solubility of (2,3-Dimethylphenyl)methanol in Organic Solvents: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
(2,3-Dimethylphenyl)methanol, a substituted aromatic alcohol, presents a solubility profile of significant interest in various chemical and pharmaceutical applications. Its molecular structure, featuring a hydrophilic hydroxyl group and a lipophilic dimethylphenyl ring, dictates its miscibility and solubility in a range of organic solvents. Understanding these properties is crucial for its use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the available data on the solubility of (2,-Dimethylphenyl)methanol, detailed experimental methodologies for solubility determination, and a logical framework for solvent selection.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key interactions at play are:
-
Hydrogen Bonding: The hydroxyl (-OH) group is capable of forming hydrogen bonds with polar solvents, such as alcohols and water.
-
Van der Waals Forces: The aromatic ring and methyl groups contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.
-
Dipole-Dipole Interactions: The molecule possesses a permanent dipole, allowing for interactions with other polar molecules.
The balance between the hydrophilic nature of the hydroxyl group and the hydrophobic nature of the dimethylphenyl moiety determines its solubility in a given solvent.
Quantitative Solubility Data
While specific quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature, a qualitative understanding can be derived from the behavior of structurally similar compounds such as benzyl alcohol and other dimethylphenol isomers.
Based on general principles of organic chemistry and data for analogous compounds, the following solubility trends are expected:
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Dipole-dipole interactions between the solute and solvent are significant. The absence of acidic protons in the solvent prevents deprotonation but allows for good solvation. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute interacts favorably with the aromatic solvent via π-stacking and van der Waals forces. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The polarity mismatch between the hydroxyl group and the nonpolar solvent limits solubility. Van der Waals forces are the only significant interaction. |
| Water | - | Sparingly Soluble | While the hydroxyl group can hydrogen bond with water, the large hydrophobic dimethylphenyl group significantly reduces aqueous solubility.[1] |
It is important to note that these are expected trends, and empirical determination is necessary for precise quantitative values.
Experimental Protocol for Solubility Determination
A reliable and commonly used method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method . This procedure involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the filtered sample and the standard solutions into the HPLC system.
-
Develop a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/100 mL, mg/mL, or mol/L.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on the desired application.
Caption: Logical workflow for selecting a suitable solvent for this compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is imperative to supplement this theoretical framework with empirical data obtained through rigorous experimental procedures as outlined. The provided workflow and experimental protocol serve as a valuable starting point for researchers and professionals in the field.
References
A Comprehensive Technical Guide to the Quantum Chemical Calculations of (2,3-Dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the theoretical framework and computational methodology for conducting quantum chemical calculations on (2,3-Dimethylphenyl)methanol. While comprehensive experimental and computational studies on this specific molecule are not extensively available in public literature, this guide outlines a robust protocol for determining its structural, electronic, and spectroscopic properties. The methodologies described herein are based on established principles of computational chemistry, particularly Density Functional Theory (DFT), which is a powerful tool for predicting molecular properties with high accuracy. This whitepaper serves as a procedural template for researchers aiming to perform and report on such calculations, complete with standardized data presentation formats and workflow visualizations.
Introduction
This compound, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1][2] Its structural isomers, such as 2,4-dimethylbenzyl alcohol and 2,5-dimethylbenzyl alcohol, have been noted in various chemical contexts.[3][4] Understanding the fundamental quantum mechanical properties of this compound is crucial for applications in medicinal chemistry, materials science, and drug development, where molecular geometry, electronic structure, and reactivity play a pivotal role.
Quantum chemical calculations provide invaluable insights into these properties at the atomic level, complementing and often predicting experimental findings. This guide focuses on the application of Density Functional Theory (DFT), a widely used computational method that offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size.
Theoretical Background
The theoretical foundation for the calculations described in this guide is Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule by solving the Schrödinger equation in a simplified manner, where the electron density is the central variable. A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often employed in conjunction with a Pople-style basis set like 6-311++G(d,p) to provide a robust description of its electronic and structural properties.
Proposed Computational Methodology
The following section details a hypothetical but standard experimental protocol for performing quantum chemical calculations on this compound.
3.1. Software and Hardware
All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is a suitable choice for carrying out the DFT calculations.[5] Molecular visualization and analysis of the output data can be accomplished with software such as GaussView or Avogadro.
3.2. Computational Workflow
The logical flow of the computational study is depicted in the diagram below. This workflow ensures a systematic approach, starting from the initial molecular structure and proceeding to the calculation of various properties.
Figure 1: A generalized workflow for the quantum chemical analysis of this compound.
3.3. Step-by-Step Protocol
-
Initial Structure Construction: The initial 3D structure of this compound is built using molecular modeling software. The structure is based on its known chemical formula, C₉H₁₂O, and connectivity.[1][2]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are negligible, and the geometry corresponds to a stationary point on the potential energy surface.
-
Vibrational Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculations: Following successful optimization, single-point energy calculations are carried out to determine various electronic properties. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental data for structure verification.
-
-
Thermochemical Analysis: The frequency calculations also yield thermochemical data, such as enthalpy, entropy, and Gibbs free energy at a standard temperature and pressure.
Data Presentation
The quantitative results from the quantum chemical calculations should be summarized in a clear and structured format. The following tables provide a template for presenting the key computed data for this compound.
Table 1: Optimized Geometrical Parameters (Note: The values presented here are illustrative placeholders.)
| Parameter | Bond Length (Å) / Angle (°) |
| C-C (ring) | 1.39 - 1.41 |
| C-C (methyl) | 1.51 |
| C-O | 1.43 |
| O-H | 0.96 |
| C-C-C (ring) | 119.0 - 121.0 |
| C-C-O | 109.5 |
Table 2: Calculated Electronic and Thermochemical Properties (Note: The values presented here are illustrative placeholders.)
| Property | Value |
| Total Energy (Hartree) | -425.123 |
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | 0.87 |
| HOMO-LUMO Gap (eV) | 7.41 |
| Dipole Moment (Debye) | 1.85 |
| Enthalpy (kcal/mol) | 120.5 |
| Gibbs Free Energy (kcal/mol) | 95.2 |
Table 3: Predicted Vibrational Frequencies and Assignments (Note: The values presented here are illustrative placeholders.)
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3600 | O-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Methyl C-H stretch |
| ~1600 | Aromatic C=C stretch |
| ~1250 | C-O stretch |
Visualization of Molecular Properties
Visual representations are critical for interpreting the results of quantum chemical calculations. The following section describes the mandatory visualizations.
5.1. Molecular Electrostatic Potential (MEP) Surface
The MEP surface provides a visual map of the charge distribution on the molecule.
Figure 2: Conceptual diagram of a Molecular Electrostatic Potential (MEP) surface.
For this compound, the MEP surface would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would be electron-deficient (blue), making it a site for nucleophilic interactions.
5.2. Frontier Molecular Orbitals (HOMO and LUMO)
The spatial distribution of the HOMO and LUMO are crucial for understanding a molecule's reactivity and electronic transitions.
Figure 3: The relationship between HOMO, LUMO, and chemical reactivity.
In this compound, the HOMO is expected to be localized primarily on the π-system of the benzene ring and the lone pairs of the oxygen atom. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring. The energy difference between these orbitals dictates the molecule's electronic absorption properties and its kinetic stability.
Conclusion
This technical guide outlines a comprehensive and standardized approach for the quantum chemical investigation of this compound using Density Functional Theory. While specific published computational data for this molecule is sparse, the proposed methodology provides a robust framework for researchers to generate high-quality, reproducible data on its geometric, electronic, and spectroscopic properties. The systematic presentation of data in tables and the use of visualizations for molecular properties, as detailed in this document, are essential for the clear communication and interpretation of computational results in drug development and materials science research. Adherence to such protocols will facilitate a deeper understanding of the structure-property relationships of this compound and related compounds.
References
- 1. Benzyl alcohol, 2,3-dimethyl- [webbook.nist.gov]
- 2. Benzyl alcohol, 2,3-dimethyl- [webbook.nist.gov]
- 3. 2,4-Dimethylbenzyl alcohol | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elib.bsu.by [elib.bsu.by]
Potential Biological Activities of (2,3-Dimethylphenyl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, and its derivatives represent a class of aromatic alcohols with potential for a range of biological activities. While research specifically focused on the 2,3-dimethyl substituted derivatives is emerging, the broader class of benzyl alcohol derivatives has demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the current understanding of the biological potential of this compound derivatives, including available quantitative data, detailed experimental protocols for relevant assays, and visualizations of potential signaling pathways and experimental workflows. Due to the limited specific data on this compound derivatives, this guide also incorporates data from closely related dimethylbenzyl alcohol isomers to provide a broader context and potential avenues for future research.
Antibacterial Activity
Benzyl alcohol and its derivatives have been recognized for their antibacterial properties.[1] Studies on various substituted benzyl alcohols indicate that the nature and position of substituents on the phenyl ring can significantly influence their antibacterial efficacy.
Quantitative Data
Table 1: Antibacterial Activity of Benzyl Alcohol Derivatives (Zone of Inhibition in mm) [1]
| Compound | Concentration (mg/mL) | Pseudomonas aeruginosa | Staphylococcus aureus |
| Benzyl alcohol | 100 | - | - |
| 4-Methylbenzyl alcohol | 100 | 15 | 10 |
| 2,4-Dimethylbenzyl alcohol | 100 | 18 | 12 |
| 3,4-Dimethylbenzyl alcohol | 100 | 16 | 11 |
| Amoxicillin (Standard) | 1 | 25 | 30 |
Note: Data for this compound derivatives were not available in the cited study. The table includes data for other methylated benzyl alcohol derivatives to provide a comparative context.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.
-
Optionally, the absorbance can be read using a microplate reader to quantify bacterial growth.
-
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Certain benzyl alcohol derivatives have demonstrated the ability to modulate inflammatory responses. For instance, derivatives isolated from the mushroom Hericium erinaceum have been shown to attenuate the lipopolysaccharide (LPS)-stimulated inflammatory response in macrophages by regulating the activity of NF-κB and AP-1. This suggests that this compound derivatives may also possess anti-inflammatory properties.
Quantitative Data
Specific in vivo anti-inflammatory data for this compound derivatives is limited in the available literature. However, studies on other substituted alcohols provide a framework for potential activity.
Table 2: Anti-inflammatory Activity of Aliphatic Alcohols in Xylene-Induced Mouse Ear Edema Model
| Treatment | Dose (mg/kg) | Edema Inhibition (%) |
| D-002 (Beeswax Alcohols) | 25 | 44.7 |
| D-002 (Beeswax Alcohols) | 50 | 60.8 |
| D-002 (Beeswax Alcohols) | 200 | 76.4 |
| Indomethacin (Standard) | 1 | 59.9 |
Note: This data is for a mixture of aliphatic alcohols and is included to illustrate the potential for anti-inflammatory effects of alcohol derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Objective: To evaluate the ability of a this compound derivative to reduce acute inflammation in a rat model.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard, and test groups with different doses of the compound).
-
-
Drug Administration:
-
Administer the test compound or standard drug orally or intraperitoneally to the respective groups.
-
Administer the vehicle to the control group.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Potential Signaling Pathways
Benzyl alcohol derivatives may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) pathways, which are critical regulators of pro-inflammatory gene expression.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The available evidence suggests that this compound derivatives are a class of compounds with potential for development as antimicrobial, anti-inflammatory, and anticancer agents. However, the research specifically focused on the 2,3-dimethyl substitution pattern is still in its early stages. Future research should focus on:
-
Synthesis and characterization of a library of this compound derivatives: This will enable a systematic investigation of structure-activity relationships.
-
Comprehensive in vitro and in vivo screening: To determine the MIC values against a broad panel of microbes, IC50 values against various cancer cell lines, and efficacy in animal models of inflammation.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.
This technical guide provides a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. The provided protocols and conceptual pathway diagrams offer a starting point for designing and conducting further investigations into this promising class of compounds.
References
An In-depth Technical Guide on the Thermochemical Properties of (2,3-Dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermochemical properties of (2,3-Dimethylphenyl)methanol. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar compounds and established theoretical and experimental methodologies to provide a comprehensive resource. This guide is intended to support research, development, and modeling activities where the thermodynamic characteristics of this compound are of interest.
Introduction
This compound, a substituted aromatic alcohol, is a molecule of interest in various chemical and pharmaceutical research areas. Its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are crucial for understanding its stability, reactivity, and potential applications. These parameters are fundamental for process design, safety analysis, and the development of quantitative structure-activity relationships (QSAR) in drug discovery.
Estimated Thermochemical Data
Table 1: Estimated Thermochemical Properties of this compound (based on calculated data for 3,4-Dimethylbenzyl alcohol)
| Property | Symbol | Value | Unit | Source |
| Molecular Formula | - | C₉H₁₂O | - | [1] |
| Molecular Weight | MW | 136.19 | g/mol | [1] |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -18.77 | kJ/mol | [2] |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -167.73 | kJ/mol | [2] |
| Enthalpy of Fusion | ΔfusH° | 16.42 | kJ/mol | [2] |
| Enthalpy of Vaporization | ΔvapH° | 55.91 | kJ/mol | [2] |
Note: These values are for the isomer 3,4-Dimethylbenzyl alcohol and are used here as estimates for this compound.
Experimental Protocols for Thermochemical Analysis
To obtain precise experimental data for this compound, standardized methodologies for determining key thermochemical properties should be employed. The following sections detail the protocols for these essential experiments.
The standard enthalpy of formation (ΔfH°) of an organic compound is typically derived from its experimentally determined enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique used for this measurement.
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the temperature change of the water is measured.
Apparatus:
-
Oxygen bomb calorimeter
-
High-pressure oxygen cylinder
-
Crucible
-
Ignition wire
-
Pellet press (for solid samples)
-
High-precision thermometer
-
Stirrer
Procedure:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is placed in the crucible.
-
Bomb Assembly: The crucible is placed in the bomb, and an ignition wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Collection: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Corrections: Corrections are made for the heat released by the combustion of the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter (C_cal), determined by combusting a standard substance like benzoic acid, is used to calculate the heat of combustion of the sample. The standard enthalpy of formation is then calculated using Hess's Law.
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of a substance as a function of temperature.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference material as a function of temperature. The sample and reference are maintained at nearly the same temperature throughout the experiment.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (typically aluminum)
-
Reference pan (empty)
-
High-purity purge gas (e.g., nitrogen)
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in a sample pan. An empty pan is used as the reference.
-
Measurement: The sample and reference pans are placed in the DSC cell. The temperature is scanned over the desired range at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The heat flow to the sample is measured relative to the reference. The heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions. The analysis involves three runs: a baseline (empty pans), a standard run (sapphire), and the sample run.
Visualization of Synthesis Pathway
A plausible synthetic route to this compound involves a two-step process: the formation of 2,3-dimethylbenzaldehyde via a Grignard reaction, followed by the reduction of the aldehyde to the corresponding alcohol.
References
Methodological & Application
Application Notes and Protocols for (2,3-Dimethylphenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dimethylphenyl)methanol, a substituted benzyl alcohol, is a versatile building block in organic synthesis. Its utility stems from the reactivity of the benzylic hydroxyl group, which can readily undergo oxidation, etherification, esterification, and conversion to a leaving group, allowing for the introduction of the 2,3-dimethylbenzyl moiety into a wide range of molecular scaffolds. This functional group is of interest in medicinal chemistry and materials science due to the specific steric and electronic properties conferred by the dimethyl-substituted aromatic ring. These notes provide an overview of its synthesis and key applications, complete with detailed experimental protocols.
Synthesis of this compound
This compound is not commonly available commercially in large quantities and is often synthesized in the laboratory from readily available precursors. The two primary routes to its synthesis are the reduction of 2,3-dimethylbenzaldehyde or 2,3-dimethylbenzoic acid.
Reduction of 2,3-Dimethylbenzaldehyde
A mild and efficient method for the synthesis of this compound is the reduction of 2,3-dimethylbenzaldehyde using a hydride reducing agent such as sodium borohydride. This reaction is typically high-yielding and proceeds under gentle conditions.
Reduction of 2,3-Dimethylbenzoic Acid
A more robust reduction is required for the conversion of 2,3-dimethylbenzoic acid to the corresponding alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are necessary to reduce the carboxylic acid. This method is also highly effective, providing good yields of the desired product.[1]
Applications in Organic Synthesis
The synthetic utility of this compound is analogous to that of other benzyl alcohols, serving as a precursor for a variety of functional groups.[2]
Oxidation to 2,3-Dimethylbenzaldehyde
The controlled oxidation of this compound provides a route back to 2,3-dimethylbenzaldehyde, a key intermediate in the synthesis of various organic molecules. Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used for this transformation.
Etherification
The hydroxyl group of this compound can be converted into an ether linkage. This is often achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Acid-catalyzed etherification with other alcohols is also a viable method.[3][4]
Esterification
Ester derivatives of this compound can be prepared through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method.[5]
Synthesis of 2,3-Dimethylbenzyl Halides
The benzylic alcohol can be converted to the corresponding 2,3-dimethylbenzyl halide (bromide or chloride), which are valuable alkylating agents. This is typically achieved by reaction with reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Data Presentation
Table 1: Synthesis of 2,3-Dimethylbenzaldehyde (Precursor to this compound)
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 1-Bromo-2,3-dimethylbenzene | 1. Mg, 2. DMF | THF | 3 hours (total) | Reflux, then ≤ 20°C | 96 | 96.2 | [6] |
Table 2: Analogous Reduction of a Substituted Benzophenone
| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Reference |
| 4-bromo-4-fluoro-2-hydroxymethyl-benzophenone | Potassium borohydride | THF/Ethanol | 2 hours | < 25°C | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylbenzaldehyde via Grignard Reaction
This protocol describes the synthesis of the direct precursor to this compound.
Materials:
-
Magnesium chips (26.4 g, 1.1 mol)
-
1-Bromo-2,3-dimethylbenzene (185 g, 1.0 mol total)
-
Anhydrous tetrahydrofuran (THF) (1260 mL total)
-
N,N-Dimethylformamide (DMF) (73 g, 1.0 mol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, add magnesium chips (26.4 g) and anhydrous THF (160 mL) to a reaction flask.
-
Prepare a solution of 1-bromo-2,3-dimethylbenzene (18.5 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise to the magnesium suspension with stirring at room temperature to initiate the reaction.
-
Prepare a separate solution of the remaining 1-bromo-2,3-dimethylbenzene (166.5 g, 0.9 mol) in anhydrous THF (1000 mL) and add it dropwise to the reaction mixture.
-
After the addition is complete, reflux the reaction mixture for 1 hour.
-
Cool the resulting Grignard reagent in an ice bath.
-
Slowly add a solution of DMF (73 g) in anhydrous THF (300 mL) dropwise, maintaining the reaction temperature below 20°C.
-
After the addition, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (1000 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain 2,3-dimethylbenzaldehyde.[6]
Protocol 2: Synthesis of this compound by Reduction of 2,3-Dimethylbenzaldehyde
Materials:
-
2,3-Dimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 3: Etherification of this compound (General Procedure)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried flask.
-
Cool the suspension to 0°C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction stir at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Key synthetic transformations of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 4. Dehydration of n-propanol and methanol to produce etherified fuel additives [aimspress.com]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1 [m.chemicalbook.com]
- 7. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
Application Notes: (2,3-Dimethylphenyl)methanol as a Versatile Starting Material in Pharmaceutical Synthesis
Introduction
(2,3-Dimethylphenyl)methanol is an aromatic alcohol that serves as a valuable and versatile building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). Its substituted phenyl ring and reactive hydroxymethyl group allow for a range of chemical transformations, making it a key precursor for more complex molecular architectures. These notes detail the application of this compound as a starting material in the synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID). The protocols provided are intended for researchers, scientists, and drug development professionals.
Application 1: Multi-step Synthesis of Mefenamic Acid
Mefenamic acid, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, is a common analgesic used for treating pain. The core of its synthesis is the Ullmann condensation, which couples 2,3-dimethylaniline with a benzoic acid derivative.[1][2] This section outlines a comprehensive three-step synthetic pathway starting from this compound.
Overall Synthetic Workflow
The synthesis begins with the oxidation of this compound to its corresponding aldehyde. This intermediate then undergoes reductive amination to yield the key 2,3-dimethylaniline precursor. Finally, a copper-catalyzed Ullmann condensation reaction affords the target Mefenamic Acid.
Experimental Protocols
Step 1: Oxidation of this compound to 2,3-Dimethylbenzaldehyde
The transformation of the primary alcohol to an aldehyde is a critical first step. Pyridinium chlorochromate (PCC) is an effective reagent for this oxidation, minimizing over-oxidation to the carboxylic acid.
Protocol: PCC-Mediated Oxidation
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) to the DCM with stirring. To this suspension, add a solution of this compound in a small amount of DCM dropwise.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2,3-dimethylbenzaldehyde can be purified by column chromatography on silica gel.
Quantitative Data: Oxidation
| Reagent/Parameter | Molar Eq. | Amount (for 10 mmol scale) | Notes |
|---|---|---|---|
| This compound | 1.0 | 1.36 g | Starting material |
| Pyridinium chlorochromate (PCC) | 1.5 | 3.23 g | Oxidizing agent |
| Anhydrous Dichloromethane | - | 50 mL | Solvent |
| Typical Yield | - | 85-95% | Varies with purification method |
Step 2: Synthesis of 2,3-Dimethylaniline via Reductive Amination
This step converts the intermediate aldehyde into the crucial aniline precursor. A common method involves forming an oxime with hydroxylamine, followed by reduction.
Protocol: Two-Stage Reductive Amination
-
Oxime Formation: Dissolve 2,3-dimethylbenzaldehyde in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 1-2 hours. Monitor for the disappearance of the aldehyde by TLC.
-
Oxime Isolation: Cool the reaction mixture and add water to precipitate the oxime. Filter the solid, wash with cold water, and dry.
-
Reduction: In a separate flask, prepare a suspension of a reducing agent like zinc dust in a suitable solvent such as acetic acid or ethanol/HCl.
-
Addition: Add the dried oxime portion-wise to the reducing agent suspension while maintaining the temperature.
-
Reaction & Work-up: After the addition is complete, stir the reaction until the reduction is complete (monitored by TLC). Filter the reaction mixture to remove the metal salts. Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2,3-dimethylaniline by distillation or column chromatography.
Quantitative Data: Reductive Amination
| Reagent/Parameter | Molar Eq. | Amount (for 8.5 mmol scale) | Notes |
|---|---|---|---|
| 2,3-Dimethylbenzaldehyde | 1.0 | 1.14 g | Starting intermediate |
| Hydroxylamine HCl | 1.2 | 0.71 g | For oxime formation |
| Sodium Acetate | 1.5 | 1.05 g | Base for oxime formation |
| Zinc Dust | 3.0 - 5.0 | 1.67 - 2.78 g | Reducing agent |
| Typical Yield | - | 70-85% | Over two stages |
Step 3: Ullmann Condensation to Synthesize Mefenamic Acid
The final step is a copper-catalyzed cross-coupling reaction.[3] This classic transformation forms the C-N bond central to the mefenamic acid structure.
Protocol: Copper-Catalyzed Ullmann Condensation
-
Setup: In a reaction vessel, combine 2-chlorobenzoic acid, 2,3-dimethylaniline, an acid-binding agent like potassium carbonate, and a copper catalyst (e.g., copper(I) iodide or copper sulfate).[1][3]
-
Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene.
-
Reaction: Heat the mixture to 120-130°C under constant stirring.[4] Monitor the reaction by HPLC or TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and add water. Acidify the solution with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
-
Purification: Filter the crude mefenamic acid, wash with warm water, and dry. Recrystallize the solid from a suitable solvent like ethanol or DMF to obtain the pure product.[5]
Quantitative Data: Ullmann Condensation
| Reagent/Parameter | Molar Eq. | Amount (for 6.0 mmol scale) | Notes |
|---|---|---|---|
| 2,3-Dimethylaniline | 1.0 | 0.73 g | Precursor from Step 2 |
| 2-Chlorobenzoic Acid | 1.1 | 1.03 g | Coupling partner |
| Potassium Carbonate | 1.5 | 1.24 g | Base |
| Copper Catalyst (e.g., CuI) | 0.05 - 0.1 | 57 - 114 mg | Catalyst |
| Typical Yield | - | 80-95% | Highly dependent on catalyst and conditions |
Biological Context and Mechanism of Action
Mefenamic acid functions as a non-steroidal anti-inflammatory drug by inhibiting cyclooxygenase (COX) enzymes.[6] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] By blocking this pathway, mefenamic acid reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.
Prostaglandin Synthesis Pathway and NSAID Inhibition
Alternative Applications of this compound Derivatives
The intermediate, 2,3-dimethylbenzaldehyde , is a valuable synthon in its own right. It is a key intermediate in the synthesis of Dexmedetomidine, an α2-adrenergic receptor agonist used as a sedative.[7] The synthesis involves the reaction of the aldehyde with imidazole derivatives.[7]
Furthermore, this compound can be converted to 2,3-dimethylbenzyl halides (e.g., chloride or bromide). These halides are potent electrophiles used in N-alkylation reactions to introduce the 2,3-dimethylbenzyl moiety into various nitrogen-containing scaffolds, a common strategy in the synthesis of tertiary amines for drug discovery.[8][9]
References
- 1. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application of (2,3-Dimethylphenyl)methanol in Polymer Chemistry: A Review of Current Research
Currently, there is a notable absence of specific, detailed research outlining the direct application of (2,3-Dimethylphenyl)methanol as a monomer, initiator, or significant modifying agent in polymer chemistry. While the broader field of polymer synthesis is robust, with extensive literature on various monomers and reaction mechanisms, this compound does not feature prominently in available scientific databases and publications.
This lack of specific data prevents the creation of detailed application notes and experimental protocols as initially requested. General searches for its use in common polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or ring-opening polymerization have not yielded specific examples where this compound is a key reactant.
Information available for related compounds, or the use of methanol in a more general sense as a solvent in polymer synthesis, does not provide the specific quantitative data or methodologies required for a detailed analysis of this compound's role.
Researchers, scientists, and drug development professionals interested in the potential applications of this specific compound in polymer chemistry should consider this a novel area of investigation. Preliminary studies would be required to determine its reactivity, potential as a monomer, or its influence as an initiator or chain transfer agent in various polymerization systems. Such foundational research would be the first step toward establishing any practical applications and developing the corresponding detailed protocols.
Application Notes and Protocols for the Oxidation of (2,3-Dimethylphenyl)methanol to 2,3-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, (2,3-Dimethylphenyl)methanol, to its corresponding aldehyde, 2,3-dimethylbenzaldehyde. This transformation is a critical step in the synthesis of various chemical intermediates and active pharmaceutical ingredients. Four common and effective oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, TEMPO-catalyzed oxidation, and Pyridinium Chlorochromate (PCC) oxidation.
Comparative Data of Oxidation Methods
The following table summarizes typical quantitative data for the different oxidation methods. While specific data for this compound is not extensively published, the presented data is based on analogous reactions with substituted benzyl alcohols and provides a strong predictive framework for reaction efficiency.
| Oxidation Method | Reagent/Catalyst | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) | Notes |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane (DCM) | 0.5 - 3 hours | Room Temperature | 85 - 95 | Mild conditions, high chemoselectivity, and tolerance for many functional groups.[1][2] The reagent is commercially available but can be expensive and potentially explosive under certain conditions.[1] |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | Dichloromethane (DCM) | 0.5 - 2 hours | -78 to Room Temp. | 80 - 95 | A mild, metal-free, and high-yielding method.[3][4] Requires cryogenic temperatures and produces a malodorous dimethyl sulfide byproduct.[3] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), Sodium hypochlorite (NaOCl) | Dichloromethane (DCM) / Water | 1 - 4 hours | 0 to Room Temp. | 80 - 98 | A "green" and efficient catalytic method using an inexpensive oxidant.[5][6] Reaction conditions can be sensitive to pH.[5] |
| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 1 - 5 hours | Room Temperature | 75 - 90 | A widely used and effective reagent.[7][8] However, chromium-based reagents are toxic and require careful handling and disposal.[9] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from established procedures for the oxidation of primary alcohols.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add Dess-Martin Periodinane (1.1 to 1.5 equivalents) in one portion at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 3 hours.
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and quench by the slow addition of a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (e.g., 10 mL of a 1:1 mixture).
-
Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (15 mL), then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.
-
Purify the crude 2,3-dimethylbenzaldehyde by column chromatography on silica gel.
Swern Oxidation
This protocol is a general procedure for the Swern oxidation of primary alcohols.[3][4][10]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous DCM (10 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 to 1.5 equivalents) to the stirred DCM, followed by the dropwise addition of anhydrous DMSO (2.2 to 3.0 equivalents).
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add a solution of this compound (1.0 mmol) in a small amount of anhydrous DCM dropwise over 5-10 minutes.
-
Stir the reaction mixture at -78 °C for another 30-60 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, and stir for 5 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2,3-dimethylbenzaldehyde by column chromatography on silica gel.
TEMPO-Catalyzed Oxidation
This protocol is based on the widely used TEMPO/NaOCl system.[5][6]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DCM (10 mL).
-
Add an aqueous solution of KBr (0.1 equivalents) and a catalytic amount of TEMPO (0.01 to 0.05 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add the NaOCl solution (1.1 to 1.5 equivalents), maintaining the pH of the aqueous layer between 8.5 and 9.5 by the addition of saturated aqueous NaHCO₃.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete in 1 to 4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2,3-dimethylbenzaldehyde by column chromatography on silica gel.
Pyridinium Chlorochromate (PCC) Oxidation
This is a classic protocol for the oxidation of primary alcohols.[7][8]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite®
-
Diethyl ether
-
Standard glassware for workup and purification
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and silica gel or Celite® (an equal weight to the PCC) in anhydrous DCM (15 mL) in a round-bottom flask, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) in one portion.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction typically takes 1 to 5 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter the mixture through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude 2,3-dimethylbenzaldehyde by column chromatography on silica gel.
Visualizations
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. TEMPO [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. asianpubs.org [asianpubs.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes & Protocols: High-Yield Synthesis of (2,3-Dimethylphenyl)methanol Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2,3-Dimethylphenyl)methanol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of the dimethylphenyl group can impart unique pharmacological properties to a molecule, including altered metabolic stability, receptor binding affinity, and pharmacokinetic profiles. This document provides detailed protocols for the high-yield synthesis of this compound and a key derivative, (2-((2,3-dimethylphenyl)amino)phenyl)methanol, a valuable intermediate for the development of novel therapeutics. The synthesis of the latter utilizes the readily available non-steroidal anti-inflammatory drug (NSAID), mefenamic acid, as a starting material, offering a practical and efficient route to a diverse range of potential drug candidates.
The potential biological activities of these derivatives are discussed in the context of relevant signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) and cyclic Adenosine Monophosphate (cAMP) pathways, which are critical in various physiological and pathological processes, including inflammation, fibrosis, and cancer.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the described high-yield synthetic methods for this compound and its derivatives.
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Notes |
| Method 1: Reduction of 2,3-Dimethylbenzoic Acid | 2,3-Dimethylbenzoic Acid | Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether, H₂O, H₂SO₄ | 0°C to reflux, 1-3 hours | > 90% | A robust and high-yielding method for direct synthesis. Requires handling of pyrophoric LiAlH₄. |
| Method 2: Grignard Reaction | 1-Bromo-2,3-dimethylbenzene | Magnesium (Mg), Diethyl Ether, Formaldehyde (gas or paraformaldehyde), HCl | Room temperature to reflux, 2-4 hours | 70-85% | A versatile method for forming the carbon-carbon bond. Requires anhydrous conditions. |
| Method 3: Catalytic Hydrogenation | 2,3-Dimethylbenzaldehyde | H₂ gas, Palladium on Carbon (Pd/C), Ethanol | Room temperature, 1-3 atm H₂ | > 95% | A clean and efficient method, suitable for large-scale synthesis. Requires access to hydrogenation equipment. |
| Method 4: Reduction of Mefenamic Acid | Mefenamic Acid | Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF, H₂O, NaOH | 0°C to reflux, 2-4 hours | 85-95% | Provides a key drug-like derivative. The amino group can be protected if necessary. |
Experimental Protocols
Method 1: High-Yield Synthesis of this compound via Reduction of 2,3-Dimethylbenzoic Acid
This protocol describes the reduction of commercially available 2,3-dimethylbenzoic acid to this compound using lithium aluminum hydride (LiAlH₄).
Materials:
-
2,3-Dimethylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Distilled water
-
10% Sulfuric acid
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add a suspension of lithium aluminum hydride (X g, Y mol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere.
-
Cool the flask in an ice bath to 0°C.
-
Dissolve 2,3-dimethylbenzoic acid (A g, B mol) in anhydrous diethyl ether (100 mL) and add it dropwise to the LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then gently reflux for 1 hour.
-
Cool the reaction mixture again to 0°C in an ice bath.
-
Carefully quench the reaction by the dropwise addition of distilled water (Y mL), followed by 15% aqueous sodium hydroxide (Y mL), and then distilled water again (3Y mL). A white precipitate will form.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield a white solid.
Method 4: High-Yield Synthesis of (2-((2,3-dimethylphenyl)amino)phenyl)methanol from Mefenamic Acid
This protocol details the synthesis of a key drug-like derivative by the reduction of mefenamic acid.
Materials:
-
Mefenamic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
1 M Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add a suspension of lithium aluminum hydride (X g, Y mol) in anhydrous THF (150 mL) under a nitrogen atmosphere.
-
Cool the flask in an ice bath to 0°C.
-
Dissolve mefenamic acid (A g, B mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over a period of 45 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then gently reflux for 2 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by the slow and careful addition of distilled water (Y mL), followed by 1 M aqueous sodium hydroxide (Y mL), and then distilled water again (3Y mL).
-
Stir the resulting mixture at room temperature for 30 minutes, then filter the solid aluminum salts and wash them with THF.
-
Combine the filtrate and the THF washings, and dry the organic solution over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (2-((2,3-dimethylphenyl)amino)phenyl)methanol.
Mandatory Visualization
Experimental Workflow: Synthesis of this compound Derivatives
Caption: Workflow for the synthesis of this compound and its derivatives.
Signaling Pathway: TGF-β Signaling in Drug Development
Caption: The TGF-β signaling pathway, a potential target for novel therapeutics.
Signaling Pathway: cAMP Signaling in Drug Development
Caption: The cAMP signaling pathway, a key regulator of cellular function.
Application Notes: Synthesis and Utility of a Novel Phosphine Ligand Derived from (2,3-Dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine ligands are fundamental in homogeneous catalysis, enabling a vast array of chemical transformations crucial for pharmaceutical and materials science. The electronic and steric properties of these ligands are paramount to the efficacy of the catalyst, influencing reactivity, selectivity, and stability. While the use of (2,3-dimethylphenyl)methanol as a direct precursor for novel ligands is not extensively documented, its structure presents an excellent opportunity for the rational design of a new phosphine ligand. The 2,3-dimethyl substitution pattern on the phenyl ring is poised to confer specific steric bulk, which can be advantageous in controlling the coordination environment of a metal center.
These notes provide a detailed, prospective protocol for the synthesis of a novel mono-phosphine ligand, ((2,3-dimethylbenzyl)diphenylphosphine), starting from this compound. Furthermore, we outline its potential application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Proposed Synthesis of ((2,3-dimethylbenzyl)diphenylphosphine)
The proposed synthesis is a two-step process. The first step involves the conversion of the benzylic alcohol to the corresponding chloride, activating the benzylic position for nucleophilic attack. The second step is a nucleophilic substitution with a diphenylphosphide anion to form the target phosphine ligand.
Diagram of Synthetic Workflow
Caption: Proposed two-step synthesis of the novel phosphine ligand.
Experimental Protocols
Protocol 1: Synthesis of 1-(Chloromethyl)-2,3-dimethylbenzene
This protocol details the conversion of this compound to its corresponding benzyl chloride derivative. This method is adapted from standard procedures for the chlorination of benzyl alcohols.[1][2]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (37%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (5.0 g, 36.7 mmol).
-
In a fume hood, carefully add 50 mL of concentrated hydrochloric acid.
-
Equip the flask with a reflux condenser and heat the mixture to 65-70 °C with vigorous stirring.
-
Maintain this temperature for 2-3 hours. The mixture will become cloudy and separate into two phases.[1]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the product by vacuum distillation to obtain 1-(chloromethyl)-2,3-dimethylbenzene as a colorless oil.
Protocol 2: Synthesis of ((2,3-Dimethylbenzyl)diphenylphosphine)
This protocol describes the nucleophilic substitution of the synthesized benzyl chloride with lithium diphenylphosphide.[3]
Materials:
-
1-(Chloromethyl)-2,3-dimethylbenzene (from Protocol 1)
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer
Procedure:
-
Caution: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques, as organolithium reagents are pyrophoric and phosphines are air-sensitive.
-
To a flame-dried Schlenk flask, add diphenylphosphine (5.8 g, 31.1 mmol) and 50 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (12.5 mL, 31.1 mmol) dropwise via syringe. The solution will turn a deep red/orange color, indicating the formation of the lithium diphenylphosphide anion.[3] Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve 1-(chloromethyl)-2,3-dimethylbenzene (4.8 g, 31.1 mmol) in 20 mL of anhydrous THF.
-
Slowly add the solution of 1-(chloromethyl)-2,3-dimethylbenzene to the lithium diphenylphosphide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The red color will fade.
-
Quench the reaction by carefully adding 20 mL of degassed water.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from hot ethanol to yield pure ((2,3-dimethylbenzyl)diphenylphosphine) as a white crystalline solid.
Data Presentation
The following table summarizes the expected quantitative data for the novel ligand. Note: This data is hypothetical and based on typical values for similar compounds.[3][4][5]
| Parameter | Expected Value |
| Product Name | ((2,3-Dimethylbenzyl)diphenylphosphine) |
| Molecular Formula | C₂₁H₂₁P |
| Molecular Weight | 304.37 g/mol |
| Appearance | White crystalline solid |
| Yield (Step 1) | ~85-90% |
| Yield (Step 2) | ~80-85% |
| Melting Point | ~80-85 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.50-7.30 (m, 10H, P-Ph), 7.10-6.90 (m, 3H, Ar-H), 3.75 (d, J=4 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 138-128 (Ar-C), 35.5 (d, J=20 Hz, CH₂), 20.1 (CH₃), 15.8 (CH₃) |
| ³¹P NMR (CDCl₃, ppm) | δ -12.5 (s) |
Potential Application in Catalysis
Phosphine ligands like the one proposed are extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The ligand coordinates to the palladium center, influencing its catalytic activity. The steric bulk provided by the 2,3-dimethylphenyl group can facilitate the reductive elimination step, which is often rate-limiting.[6]
Hypothetical Catalytic Cycle
Caption: Hypothetical Suzuki-Miyaura catalytic cycle using the novel ligand.
References
- 1. Sciencemadness Discussion Board - Preparation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application of (2,3-Dimethylphenyl)methanol in Asymmetric Synthesis: Information Not Available in Published Literature
A comprehensive review of scientific literature reveals no specific data or established protocols for the application of (2,3-Dimethylphenyl)methanol as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis.
Despite extensive searches for detailed application notes and experimental procedures involving this compound in the field of asymmetric synthesis, no peer-reviewed articles, patents, or technical documents outlining its use in this capacity could be identified. Consequently, the creation of detailed application notes, experimental protocols, and quantitative data tables as requested is not possible at this time.
Researchers and drug development professionals seeking to employ asymmetric synthesis strategies are encouraged to explore established and well-documented chiral auxiliaries, ligands, and catalysts. The field of asymmetric synthesis is rich with a diverse array of chiral molecules that have been successfully applied in a wide range of enantioselective transformations.
For professionals interested in the development of novel chiral agents, this compound could be considered a novel, unexplored scaffold. However, any application in asymmetric synthesis would require foundational research to establish its efficacy, including the development of synthetic routes to chiral derivatives and testing their performance in various catalytic systems. Such research would need to generate the very data that is currently unavailable.
Below is a generalized workflow that researchers might follow when investigating a novel candidate like this compound for use in asymmetric synthesis.
Caption: A generalized workflow for the investigation of a novel chiral building block.
It is important to reiterate that the above workflow is a conceptual guide and does not reflect any existing, documented application of this compound in asymmetric synthesis. The lack of published data prevents the provision of specific experimental protocols, quantitative data, or signaling pathway diagrams related to this particular compound.
Application Notes and Protocols for the Grignard Synthesis of (2,3-Dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of (2,3-Dimethylphenyl)methanol via the Grignard reaction. This method is a cornerstone of carbon-carbon bond formation in organic synthesis, offering a robust route to substituted benzyl alcohols which are valuable intermediates in the development of pharmaceuticals and other complex organic molecules.
The synthesis involves two primary stages: the formation of the Grignard reagent, (2,3-Dimethylphenyl)magnesium bromide, from 2,3-dimethylbromobenzene and magnesium metal, followed by its nucleophilic addition to formaldehyde. The resulting alkoxide is then protonated during an acidic workup to yield the target primary alcohol.[1][2][3][4][5][6] The successful execution of this synthesis hinges on maintaining strictly anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water.[7][8][9][10]
Reaction Scheme
Step 1: Formation of (2,3-Dimethylphenyl)magnesium bromide
(CH₃)₂C₆H₃Br + Mg → (CH₃)₂C₆H₃MgBr
Step 2: Reaction with Formaldehyde and Workup
(CH₃)₂C₆H₃MgBr + CH₂O → (CH₃)₂C₆H₃CH₂OMgBr (CH₃)₂C₆H₃CH₂OMgBr + H₃O⁺ → (CH₃)₂C₆H₃CH₂OH + Mg(OH)Br
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dimethylbromobenzene | C₈H₉Br | 185.06 | 1.369 | 5-6 | 205-206 |
| Magnesium Turnings | Mg | 24.31 | 1.74 | 650 | 1090 |
| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | 1.46 | 120-170 (decomposes) | - |
| This compound | C₉H₁₂O | 136.19 | ~1.03 | 63-65 | 235-237 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 0.713 | -116.3 | 34.6 |
Experimental Protocol
Materials:
-
2,3-Dimethylbromobenzene
-
Magnesium turnings
-
Paraformaldehyde
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation, if necessary)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
Part A: Preparation of (2,3-Dimethylphenyl)magnesium Bromide
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.[7][8] A three-necked flask is equipped with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stir bar.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. In the dropping funnel, prepare a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the bromide solution to the magnesium turnings.
-
Grignard Formation: The reaction should initiate spontaneously, indicated by bubbling and a cloudy appearance.[8] If the reaction does not start, gentle warming with a heat gun or the addition of a small iodine crystal may be required to activate the magnesium surface.[8] Once initiated, add the remaining 2,3-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.[8][10]
-
Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting dark grey to brownish solution is the Grignard reagent, (2,3-Dimethylphenyl)magnesium bromide.
Part B: Synthesis of this compound
-
Preparation of Formaldehyde Source: In a separate, dry flask, heat paraformaldehyde under a dry atmosphere to generate gaseous formaldehyde. This gas can be bubbled directly into the Grignard solution, or the paraformaldehyde can be depolymerized in a separate apparatus and the resulting formaldehyde gas passed into the reaction mixture. Alternatively, paraformaldehyde can be suspended in anhydrous diethyl ether and added cautiously as a slurry to the Grignard reagent.
-
Reaction with Grignard Reagent: Cool the Grignard solution in an ice bath. Slowly introduce the gaseous formaldehyde or add the paraformaldehyde slurry to the stirred Grignard solution. An exothermic reaction will occur. Maintain the temperature below 20°C during the addition.
-
Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
Part C: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[11][12] This will hydrolyze the magnesium alkoxide and dissolve the inorganic magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.[9][12]
-
Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9][12]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the Grignard Synthesis of this compound.
Reaction Logic
References
- 1. brainly.in [brainly.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. The reaction of formaldehyde with methyl magnesium bromide followed by hydrolysis gives [allen.in]
- 6. Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent) What .. [askfilo.com]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. prepchem.com [prepchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. theochem.mercer.edu [theochem.mercer.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: (2,3-Dimethylphenyl)methanol as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, enabling chemists to mask the reactivity of alcohols while performing transformations on other parts of a molecule. Substituted benzyl ethers are a versatile class of protecting groups, offering a range of stabilities and deprotection methods. This document explores the theoretical application of the (2,3-dimethylphenyl)methyl (DMPM) group, derived from (2,3-dimethylphenyl)methanol, as a novel protecting group for alcohols. By drawing analogies to the well-established benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups, we provide hypothetical protocols for the introduction and cleavage of the DMPM ether, along with a discussion of its potential advantages and disadvantages in synthetic chemistry.
Introduction to Substituted Benzyl Ether Protecting Groups
Benzyl ethers are widely used for the protection of alcohols due to their ease of formation, general stability under a variety of reaction conditions (acidic, basic, and organometallic), and selective removal.[1] The reactivity of the benzyl group can be modulated by introducing substituents onto the aromatic ring. For instance, electron-donating groups, such as a methoxy group in the para position (PMB), can facilitate oxidative cleavage, while electron-withdrawing groups can alter the stability towards acidic conditions.[2]
The (2,3-dimethylphenyl)methyl (DMPM) group is a substituted benzyl-type protecting group. The presence of two methyl groups on the aromatic ring is expected to influence its properties through a combination of steric and electronic effects. The methyl groups are weakly electron-donating, which might slightly increase the susceptibility of the DMPM group to oxidative and some acidic cleavage methods compared to the standard benzyl group. Steric hindrance from the ortho-methyl group could potentially influence the rate of both the protection and deprotection steps.
Proposed Protection of Alcohols with the DMPM Group
The formation of a DMPM ether would likely follow standard procedures for benzylation, such as the Williamson ether synthesis.[3] This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a (2,3-dimethylphenyl)methyl halide.
Experimental Protocol: Protection of a Primary Alcohol with (2,3-Dimethylphenyl)methyl Bromide
Materials:
-
Primary alcohol (1.0 eq)
-
(2,3-Dimethylphenyl)methyl bromide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of (2,3-dimethylphenyl)methyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (2,3-dimethylphenyl)methyl ether.
Proposed Deprotection of DMPM Ethers
The removal of the DMPM group is anticipated to be achievable under conditions similar to those used for other benzyl ethers. The primary methods would likely be catalytic hydrogenolysis and oxidative cleavage.
This is a standard and mild method for cleaving benzyl ethers.[1] The DMPM group should be readily cleaved under these conditions to yield the free alcohol and 2,3-dimethyltoluene.
Experimental Protocol: Deprotection of a DMPM Ether by Hydrogenolysis
Materials:
-
DMPM-protected alcohol (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 0.1 eq)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the DMPM-protected alcohol in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with H₂ gas (this can be done using a balloon of H₂ or a dedicated hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Substituted benzyl ethers with electron-donating groups are susceptible to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] The two methyl groups on the DMPM ring are expected to make it more amenable to this type of deprotection than an unsubstituted benzyl group.
Experimental Protocol: Deprotection of a DMPM Ether using DDQ
Materials:
-
DMPM-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the DMPM-protected alcohol in a mixture of DCM and water (e.g., 10:1 v/v).
-
Add DDQ in one portion and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction mixture will typically change color upon consumption of the starting material.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ (3 x).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove the DDQ byproducts and isolate the deprotected alcohol.
Data Presentation: Comparison of Benzyl-Type Protecting Groups
The following table summarizes the anticipated properties and reaction conditions for the DMPM group in comparison to the standard benzyl (Bn) and p-methoxybenzyl (PMB) groups.
| Protecting Group | Protection Conditions (Typical) | Deprotection Conditions | Relative Stability/Comments |
| Benzyl (Bn) | R-OH, NaH, BnBr, DMF, 0 °C to RT | 1. H₂, Pd/C, MeOH or EtOAc2. Strong acids (e.g., BBr₃) | Generally stable to a wide range of conditions. Cleavage by hydrogenolysis is common.[1] |
| p-Methoxybenzyl (PMB) | R-OH, NaH, PMBCl, DMF, 0 °C to RT | 1. H₂, Pd/C, MeOH or EtOAc2. DDQ, DCM/H₂O3. TFA, DCM | More labile to oxidative and acidic conditions than Bn due to the electron-donating methoxy group.[2] |
| (2,3-Dimethylphenyl)methyl (DMPM) (Predicted) | R-OH, NaH, DMPMBr, DMF, 0 °C to RT | 1. H₂, Pd/C, MeOH or EtOAc2. DDQ, DCM/H₂O (likely faster than Bn) | Stability is expected to be intermediate between Bn and PMB. The ortho-methyl group may introduce steric effects. |
Orthogonality and Applications
A key aspect of any protecting group is its orthogonality, meaning its ability to be removed selectively in the presence of other protecting groups. The DMPM group, like other benzyl ethers, would be orthogonal to base-labile groups (e.g., esters) and many acid-labile groups (e.g., silyl ethers under certain conditions). Its selective removal in the presence of a standard benzyl group via oxidative cleavage with DDQ could be possible, although the selectivity might not be as high as with the PMB group.
Conclusion
While the use of this compound as a source for a protecting group is not documented in the chemical literature, a thorough understanding of the principles of protecting group chemistry allows for a reasoned prediction of its behavior. The (2,3-dimethylphenyl)methyl (DMPM) group is expected to function as a competent protecting group for alcohols, with properties intermediate between the standard benzyl and p-methoxybenzyl ethers. The provided hypothetical protocols, based on well-established methodologies for analogous protecting groups, offer a starting point for researchers interested in exploring novel protection strategies in organic synthesis. Experimental validation would be necessary to fully characterize the stability, reactivity, and utility of the DMPM protecting group.
References
Application Notes and Protocols for the Quantification of (2,3-Dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, in various sample matrices. The protocols described are based on established analytical techniques for similar aromatic alcohols, such as benzyl alcohol, and serve as a robust starting point for method development and validation. Two primary analytical techniques are detailed: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This HPLC method is suitable for the quantification of this compound in liquid samples, such as pharmaceutical formulations or reaction mixtures. The methodology utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity. A mobile phase gradient of acetonitrile and water allows for the effective elution and separation of the analyte from other components in the sample matrix. Detection is achieved using a UV detector, leveraging the aromatic nature of this compound.
Experimental Protocol:
a. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, HPLC grade water, and this compound reference standard.
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Liquid Samples: Dilute the sample with the initial mobile phase composition to a concentration that falls within the calibration range.
-
Solid Samples: An appropriate extraction method should be developed. A general approach involves extracting a known weight of the solid with a suitable solvent (e.g., methanol or acetonitrile), followed by dilution to the working concentration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
-
c. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 50 50 15.0 10 90 20.0 10 90 20.1 50 50 | 25.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Proposed):
The following table summarizes the proposed quantitative performance of the HPLC method. These values are based on typical performance for similar aromatic alcohols and must be experimentally verified for this compound.
| Parameter | Proposed Value |
| Linearity Range | 1 - 100 µg/mL (Correlation Coefficient > 0.999) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram:
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
This GC-MS method is highly selective and sensitive for the quantification of this compound in complex matrices, including biological samples. The methodology involves a simple liquid-liquid extraction for sample cleanup and concentration, followed by analysis on a GC-MS system. A non-polar capillary column is used for the separation of the analyte. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for quantitative analysis.
Experimental Protocol:
a. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: High-purity methanol, dichloromethane, sodium chloride, and this compound reference standard.
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using methanol as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., plasma, urine, or aqueous solution), add 0.5 g of sodium chloride and vortex to dissolve.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
-
c. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). The characteristic ions for this compound should be determined by analyzing a standard. Based on the structure, likely ions would include the molecular ion and fragments corresponding to the loss of functional groups.
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the selected quantifier ion of this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Proposed):
| Parameter | Proposed Value |
| Linearity Range | 0.1 - 10 µg/mL (Correlation Coefficient > 0.999)[3] |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[1] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105%[1] |
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,3-Dimethylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2,3-Dimethylphenyl)methanol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Grignard Reaction of 2,3-Dimethylphenylmagnesium Halide with an Electrophile
The Grignard reaction is a powerful method for C-C bond formation, but it is notoriously sensitive to reaction conditions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of moisture in glassware, reagents, or solvent. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, freshly distilled if necessary. Ensure starting materials (2,3-dimethylbromobenzene) are dry. | Elimination of water, which quenches the Grignard reagent, should significantly improve the yield. |
| Inactive magnesium turnings. | Use fresh, shiny magnesium turnings. If the surface appears dull, activate it by gently crushing the turnings in a dry mortar and pestle or by adding a small crystal of iodine to the reaction flask. | Activation exposes a fresh magnesium surface, facilitating the initiation of the Grignard reagent formation. |
| Slow or no initiation of the Grignard reaction. | Add a small amount of pre-formed Grignard reagent or a few drops of 1,2-dibromoethane to initiate the reaction. Gentle heating or sonication can also be applied. | Successful initiation will be indicated by a color change (often becoming cloudy or brownish) and a gentle reflux of the solvent. |
| Side reaction: Wurtz coupling. | Add the 2,3-dimethylbromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. | Minimizes the coupling of the Grignard reagent with the unreacted alkyl halide, which forms biphenyl impurities. |
| Incorrect reaction temperature during addition of the electrophile (e.g., formaldehyde, paraformaldehyde). | Maintain a low temperature (e.g., 0 °C) during the addition of the electrophile to control the exothermic reaction and prevent side reactions. | Improved selectivity for the desired alcohol product and reduced formation of byproducts. |
Issue 2: Formation of Significant Impurities
| Impurity | Identification | Prevention/Removal |
| Biphenyl derivatives (from Wurtz coupling) | Typically less polar than the desired alcohol. Can be identified by GC-MS or NMR. | Slow addition of the alkyl halide. Can be removed by column chromatography. |
| Unreacted 2,3-dimethylbromobenzene | Can be detected by TLC or GC-MS. | Ensure a slight excess of magnesium is used and allow for sufficient reaction time for Grignard formation. Can be removed by distillation or chromatography. |
| Benzene (from reaction with trace water) | Highly volatile. May be observed in the solvent front during chromatography. | Strict anhydrous conditions are critical. |
Route 2: Reduction of 2,3-Dimethylbenzaldehyde or 2,3-Dimethylbenzoic Acid
Reduction is a common and often high-yielding method for the synthesis of alcohols.
Issue 1: Incomplete Reduction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄ for aldehydes, or a stronger agent like LiAlH₄ for carboxylic acids). | Complete conversion of the starting material to the alcohol. |
| Deactivated reducing agent. | Use a fresh, unopened container of the reducing agent. Sodium borohydride can degrade over time, especially if exposed to moisture. | Restored reactivity and complete reduction. |
| Low reaction temperature for less reactive substrates. | For the reduction of 2,3-dimethylbenzoic acid with milder reducing agents, gentle heating may be required. | Increased reaction rate and complete conversion. |
Issue 2: Formation of Side Products
| Side Product | Identification | Prevention/Removal |
| Over-reduction products (less common with NaBH₄) | Can be identified by spectroscopic methods. | Use a milder reducing agent or control the reaction temperature and time carefully. |
| Unreacted starting material | Can be detected by TLC, GC-MS, or NMR. | Ensure sufficient reducing agent and adequate reaction time. Can be removed by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a research setting?
A1: The reduction of 2,3-dimethylbenzaldehyde using sodium borohydride (NaBH₄) is often the most straightforward and reliable method. This reaction is typically high-yielding, proceeds under mild conditions, and the workup is relatively simple. The Grignard reaction is also a viable and powerful method but requires more stringent control of anhydrous conditions.
Q2: My Grignard reaction with 2,3-dimethylbromobenzene is difficult to initiate. What are the key factors?
A2: The primary factors are the quality of the magnesium and the absence of moisture. Ensure your magnesium turnings are fresh and have a metallic luster. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be very effective. Additionally, ensure all glassware is rigorously dried and the solvent is anhydrous.
Q3: What is a typical yield for the synthesis of this compound?
A3: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the reduction of 2,3-dimethylbenzaldehyde with NaBH₄, yields are often reported to be high, potentially exceeding 90%. For the Grignard reaction, yields can be more variable, but with careful execution, yields in the range of 60-80% are achievable.
Q4: How can I purify the final this compound product?
A4: The most common purification methods are vacuum distillation and flash column chromatography. Vacuum distillation is suitable for removing non-volatile impurities and can be effective if the boiling points of the impurities are significantly different from the product. Flash column chromatography on silica gel offers excellent separation of impurities with different polarities, such as biphenyl byproducts from a Grignard reaction or unreacted starting aldehyde from a reduction.
Q5: What are the main safety precautions to consider during the synthesis?
A5: When working with Grignard reagents, it is crucial to work under an inert atmosphere and to avoid any contact with water, as the reaction can be highly exothermic and generate flammable gases. Diethyl ether and THF are common solvents and are highly flammable. When using reducing agents like LiAlH₄, extreme caution must be exercised as it reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2,3-Dimethylbenzaldehyde
This protocol describes a general procedure for the reduction of 2,3-dimethylbenzaldehyde using sodium borohydride.
Materials:
-
2,3-Dimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is approximately neutral.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol provides a general procedure for the Grignard reaction between 2,3-dimethylbromobenzene and paraformaldehyde.
Materials:
-
2,3-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under vacuum and cool under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Dissolve 2,3-dimethylbromobenzene (1.0 eq) in anhydrous ether or THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine or a few drops of 1,2-dibromoethane.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Paraformaldehyde:
-
In a separate flame-dried flask, place paraformaldehyde (1.5 eq) and suspend it in anhydrous ether or THF under a nitrogen atmosphere.
-
Cool the paraformaldehyde suspension to 0 °C.
-
Slowly add the prepared Grignard reagent to the paraformaldehyde suspension via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography or vacuum distillation.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound. Note that these are representative values and actual results may vary depending on the specific experimental conditions and scale.
Table 1: Reaction Parameters for the Reduction of 2,3-Dimethylbenzaldehyde
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | General knowledge |
| Solvent | Methanol | General knowledge |
| Temperature | 0 °C to Room Temperature | General knowledge |
| Reaction Time | 1 - 2 hours | General knowledge |
| Typical Yield | > 90% | Estimated |
Table 2: Reaction Parameters for the Grignard Synthesis
| Parameter | Value | Reference |
| Starting Halide | 2,3-Dimethylbromobenzene | General knowledge |
| Electrophile | Paraformaldehyde | General knowledge |
| Solvent | Anhydrous Diethyl Ether or THF | General knowledge |
| Temperature | Reflux (Grignard formation), 0 °C to RT (addition) | General knowledge |
| Reaction Time | 3 - 6 hours (total) | Estimated |
| Typical Yield | 60 - 80% | Estimated |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
Technical Support Center: Purification of Crude (2,3-Dimethylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude (2,3-Dimethylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 2,3-dimethylbenzaldehyde or 2,3-dimethylbenzoic acid derivatives.
-
Side-Products: Isomeric carbinols, over-oxidation products (e.g., 2,3-dimethylbenzoic acid), or byproducts from Grignard reactions.
-
Solvent Residues: Solvents used in the reaction or work-up, such as tetrahydrofuran (THF), diethyl ether, or toluene.[1]
-
Colored Impurities: Often resulting from oxidation or degradation of phenolic impurities.
Q2: My purified this compound is a discolored oil or solid. What is the cause and how can I fix it?
A2: Discoloration, often a yellow or brown hue, typically indicates the presence of oxidized impurities. Phenolic compounds are particularly susceptible to oxidation, which can form colored byproducts. To address this, consider incorporating a treatment with activated charcoal during the purification process.
Q3: Which purification method is most suitable for crude this compound?
A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization: Effective for removing small amounts of impurities and for obtaining high-purity solid material.
-
Column Chromatography: Offers high resolution for separating closely related impurities, such as isomers.
-
Distillation (including vacuum distillation): Suitable for larger quantities and for removing non-volatile or high-boiling point impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent.High concentration of impurities depressing the melting point. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.Perform a preliminary purification step like a solvent wash or a quick column chromatography before recrystallization. |
| Poor recovery of the purified product. | Too much solvent was used.The product is significantly soluble in the cold recrystallization solvent.Premature crystallization occurred during hot filtration. | Concentrate the solution by evaporating some solvent and cool again.Ensure the filtrate is cooled in an ice bath to maximize crystal precipitation.Use a pre-heated funnel for hot filtration. |
| Crystals appear colored or impure. | Colored impurities are co-crystallizing with the product.The product may be degrading at high temperatures. | Add a small amount of activated charcoal to the hot solution before filtration.Avoid prolonged heating of the solution. |
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | The solvent system (mobile phase) is not optimal. | Systematically vary the polarity of the eluent. Use TLC to screen for the best solvent system before running the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase (e.g., silica gel).The sample was overloaded on the column. | Add a small amount of a polar solvent like methanol to the eluent.Reduce the amount of sample loaded onto the column. |
Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Bumping" or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| The product is decomposing at its atmospheric boiling point. | The compound is thermally unstable at high temperatures. | Use vacuum distillation to lower the boiling point of the compound. |
| Poor separation of components with close boiling points. | The distillation column is not efficient enough. | Use a fractionating column with a higher number of theoretical plates. |
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Parameter | Recrystallization | Column Chromatography | Vacuum Distillation |
| Primary Application | Final polishing, removal of minor impurities | High-purity separation of complex mixtures | Bulk purification, removal of non-volatile impurities |
| Typical Purity Achieved | >99% | >99.5% | 98-99.5% |
| Typical Recovery | 70-90% | 60-85% | 80-95% |
| Key Advantage | Simple, cost-effective | High resolution | Scalable |
| Key Disadvantage | Lower recovery for highly impure samples | More time-consuming and requires more solvent | Potential for thermal degradation |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the nature of the crude mixture.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for similar compounds include hexanes, ethanol/water, or toluene.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the hot solvent with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Drying the Crude Product: It is crucial to start with a dry sample. If water is present, dissolve the crude product in an organic solvent, dry the solution over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent.
-
Distillation: Place the dried crude product in the distillation flask with a stir bar. Slowly apply vacuum and begin gentle heating.
-
Fraction Collection: Collect any low-boiling impurities first. Then, collect the main fraction of this compound at its boiling point under the applied vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships between impurity types and purification methods.
References
Troubleshooting low conversion rates in (2,3-Dimethylphenyl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (2,3-Dimethylphenyl)methanol, particularly in addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for preparing this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, typically 2,3-dimethylphenylmagnesium bromide (prepared from 2,3-dimethylbromobenzene and magnesium), with an appropriate electrophile such as formaldehyde or a formic acid ester.
-
Reduction of 2,3-Dimethylbenzaldehyde: This pathway involves the reduction of the corresponding aldehyde using various reducing agents.
Q2: I am experiencing very low or no yield in my Grignard reaction. What are the likely causes?
A2: Grignard reactions are notoriously sensitive to environmental conditions. The most common reasons for low or no yield are the presence of water in your reagents or glassware, which quenches the Grignard reagent, or inactive magnesium metal due to oxidation. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
Q3: What are common side products in the synthesis of this compound?
A3: In the Grignard synthesis, a common side product is the Wurtz coupling product, which is a biphenyl compound formed from the reaction of the Grignard reagent with unreacted aryl halide. In the reduction of 2,3-dimethylbenzaldehyde, incomplete reduction can leave unreacted starting material, and over-reduction to 2,3-dimethyltoluene is a possibility with harsh reducing agents.
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through vacuum distillation or recrystallization. The choice of method depends on the physical state of your crude product and the nature of the impurities.
Troubleshooting Guides for Low Conversion Rates
Below are detailed troubleshooting guides for the two primary synthesis routes.
Route 1: Grignard Synthesis of this compound
This method involves the formation of a Grignard reagent from 2,3-dimethylbromobenzene, followed by its reaction with an electrophile.
Troubleshooting Common Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no bubbling, no heat) | 1. Oxidized magnesium surface.2. Insufficient activation.3. Wet glassware or solvent. | 1. Use fresh, shiny magnesium turnings. Gently crush a few turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.3. Flame-dry all glassware under vacuum and cool under an inert gas (Nitrogen or Argon). Use anhydrous solvents. |
| Low yield of this compound | 1. Grignard reagent quenched by moisture or acidic protons.2. Incomplete reaction.3. Side reactions (e.g., Wurtz coupling). | 1. Ensure all reagents and solvents are strictly anhydrous. If using an ester as the electrophile, ensure it is free of any acidic impurities.2. Allow for a sufficient reaction time for both the Grignard formation and its subsequent reaction. Gentle reflux can be beneficial.[1]3. Add the 2,3-dimethylbromobenzene solution dropwise to the magnesium to maintain a low concentration, minimizing the coupling side reaction.[1] |
| Formation of a significant amount of biphenyl side product | High local concentration of the aryl halide. | Slow, dropwise addition of the 2,3-dimethylbromobenzene to the magnesium suspension is crucial. |
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
2,3-Dimethylbromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Formaldehyde (or paraformaldehyde)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated (bubbling, cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, reflux for an additional 30-60 minutes.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) below the surface of the Grignard solution, or add a solution of an appropriate formaldehyde equivalent.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for another hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Workflow Diagram: Grignard Synthesis
References
Technical Support Center: Purifying (2,3-Dimethylphenyl)methanol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (2,3-Dimethylphenyl)methanol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structure of this compound, which contains both a polar hydroxyl group and a non-polar aromatic ring with methyl substituents, a solvent system of moderate polarity is often a good starting point. Solvent pairs, such as ethanol/water or toluene/hexane, can be effective. It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific sample.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the melting point of the compound or if there are significant impurities present. To resolve this, you can try the following:
-
Add more solvent: This will decrease the saturation of the solution.
-
Reheat the solution: Ensure all the "oil" has redissolved, then allow it to cool more slowly.
-
Use a different solvent system: A less polar solvent or a different solvent pair might be more suitable.
-
Seed the solution: Introduce a small crystal of pure this compound to encourage nucleation.
Q3: I am getting a very low yield after recrystallization. What are the possible reasons?
A3: A low yield can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: This can lead to the formation of small, impure crystals and loss of material during filtration.
-
Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product.
-
Washing with a solvent that is not cold: The wash solvent should be ice-cold to minimize redissolving your purified crystals.
Q4: No crystals are forming, even after the solution has cooled to room temperature. What can I do?
A4: If no crystals have formed, the solution may be supersaturated or not saturated enough. Here are some techniques to induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This creates nucleation sites for crystal growth.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
-
Cool the solution further: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Reduce the solvent volume: If you suspect too much solvent was added, you can evaporate some of it and attempt the recrystallization again.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | - Solution is supersaturated above the compound's melting point.- High concentration of impurities. | - Add more of the primary solvent to reduce saturation.- Reheat to dissolve the oil, then cool slowly.- Consider a different solvent system. |
| Low Crystal Yield | - Too much solvent used.- Premature crystallization during hot filtration.- Crystals washed with warm solvent. | - Reduce solvent volume by evaporation and re-cool.- Ensure the funnel is pre-heated before hot filtration.- Always wash crystals with ice-cold solvent.[1] |
| No Crystal Formation | - Solution is not sufficiently saturated.- Supersaturation. | - Evaporate some solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of pure compound.- Cool the solution in an ice bath. |
| Colored Crystals | - Presence of colored impurities. | - Add activated charcoal to the hot solution before filtration. |
| Crystals Form Too Quickly | - Solution is too concentrated.- Cooling is too rapid. | - Add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before moving to an ice bath. |
Quantitative Data
The following table provides illustrative solubility data for this compound in various solvents at different temperatures. This data is intended as a guideline for solvent selection and should be experimentally verified.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | ~0.5 | Poor as a single solvent; can be used as an anti-solvent. |
| Hexane | ~1.5 | ~20 | Good |
| Toluene | ~35 | > 100 | Good |
| Ethanol | > 50 | > 150 | Poor as a single solvent; good for dissolving at room temperature. |
| Ethanol/Water (9:1) | ~5 | > 100 | Excellent |
Experimental Protocols
Protocol for Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use a toluene/hexane solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot toluene to just dissolve the solid. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a pre-warmed funnel and pour the hot solution through it into a clean, warm Erlenmeyer flask.
-
Crystallization: Add hot hexane dropwise to the hot toluene solution until the solution becomes slightly cloudy. Add a few drops of hot toluene to redissolve the precipitate and then allow the flask to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For a final drying step, the crystals can be placed in a desiccator.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Stability issues of (2,3-Dimethylphenyl)methanol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2,3-Dimethylphenyl)methanol under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: Under acidic conditions, this compound is susceptible to several degradation pathways, primarily initiated by the protonation of the hydroxyl group. The major concerns include:
-
Dehydration: Formation of a more stable carbocation followed by elimination of water to yield unsaturated products.
-
Rearrangement: The intermediate benzylic carbocation can undergo rearrangements to form more stable carbocation species, leading to a mixture of isomeric products.
-
Substitution (SN1): The protonated hydroxyl group can act as a good leaving group (water), allowing for nucleophilic substitution reactions if other nucleophiles are present in the reaction mixture.[1][2]
-
Oxidation: While less common without specific oxidizing agents, acidic conditions can sometimes facilitate oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of air or other oxidants.[3]
Q2: How do the dimethyl substituents on the phenyl ring affect the stability of this compound in acid?
A2: The two methyl groups at the 2- and 3-positions of the phenyl ring are electron-donating groups. They play a significant role in the stability and reactivity of the molecule in acidic media:
-
Carbocation Stabilization: Methyl groups stabilize the benzylic carbocation formed after the loss of water through inductive effects and hyperconjugation.[4][5] This increased stability facilitates reactions that proceed through a carbocation intermediate, such as SN1 and E1 (dehydration) reactions.
-
Reaction Rate: The electron-donating nature of the methyl groups can increase the rate of acid-catalyzed reactions compared to unsubstituted benzyl alcohol.
Q3: What are the likely degradation products of this compound under acidic conditions?
A3: Based on established reaction mechanisms for benzyl alcohols, the following degradation products are plausible:
-
Dehydration Products: Isomeric dimethylstyrenes formed via elimination of water.
-
Rearrangement Products: Isomeric compounds resulting from hydride or methyl shifts in the carbocation intermediate.
-
Substitution Products: If a nucleophile (e.g., a halide from the acid) is present, the corresponding benzyl halide could be formed.
-
Oxidation Products: 2,3-Dimethylbenzaldehyde and 2,3-dimethylbenzoic acid are potential, though likely minor, degradation products.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for separating this compound from its potential degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of degradation products.[7][8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid disappearance of this compound peak in HPLC with the appearance of multiple new peaks. | The acidic conditions are too harsh, leading to rapid degradation and potentially complex side reactions. | Reduce the acid concentration and/or the temperature of the experiment. Perform a time-course study to monitor the degradation rate. |
| Appearance of a major unexpected peak in the chromatogram. | A carbocation rearrangement may be occurring, leading to a significant amount of a rearranged product. | Isolate the unknown peak using preparative HPLC and characterize its structure using NMR and MS to confirm the rearrangement pathway. |
| Poor mass balance in the stability study. | Some degradation products may not be UV active at the chosen wavelength, or they may be volatile and lost during sample preparation. | Use a diode array detector (DAD) to screen for peaks at different wavelengths. Analyze the headspace of the sample by GC-MS to check for volatile compounds. |
| Inconsistent degradation profiles between experiments. | Variability in experimental parameters such as temperature, acid concentration, or mixing. | Ensure precise control of all experimental parameters. Use a calibrated thermostat and accurately prepare all solutions. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions, as recommended by ICH guidelines.[12][13][14]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of various normalities (e.g., 0.1 N, 1 N)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (for neutralization)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For the acid degradation study, transfer a known volume of the stock solution to a volumetric flask.
-
Add the desired volume of the acidic solution (e.g., 0.1 N HCl).
-
Dilute to the mark with the solvent. The final concentration of the drug should be suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stress Conditions:
-
Expose the sample solution to the acidic condition at a specific temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. Control Samples:
-
Prepare a control sample of this compound in the same solvent without the acid and keep it at the same temperature.
-
Prepare a blank sample containing only the solvent and the acid.
5. HPLC Analysis:
-
Analyze the stressed, control, and blank samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of degradation products.
Representative HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 220 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.1 N HCl at 60°C
| Time (hours) | This compound Remaining (%) | Total Degradation Products (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.5 | 99.7 |
| 4 | 88.9 | 10.8 | 99.7 |
| 8 | 75.1 | 24.2 | 99.3 |
| 24 | 45.8 | 53.5 | 99.3 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [PDF] Kinetics and Mechanism of the Selective Oxidation of Benzyl Alcohols by Acidified Dichromate in Aqueous Acetic Acid Medium | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. expertsmind.com [expertsmind.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]
- 11. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. ijrpp.com [ijrpp.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Pilot Plant Synthesis of (2,3-Dimethylphenyl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (2,3-Dimethylphenyl)methanol to a pilot plant level. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthesis routes for scaling up this compound production? A1: For pilot-plant scale, two primary routes are considered:
-
Grignard Reaction: This involves reacting a Grignard reagent, such as 2,3-dimethylbenzylmagnesium chloride, with formaldehyde. This is a versatile method for forming the C-C bond and the alcohol in one key step.[1][2]
-
Reduction of a Carbonyl Compound: This route involves the reduction of 2,3-dimethylbenzaldehyde or the corresponding carboxylic acid (2,3-dimethylbenzoic acid) or its ester. This is a common industrial method for producing alcohols.
Q2: What are the major safety concerns when scaling up the Grignard reaction? A2: The Grignard reaction is highly exothermic, and the reagents are flammable, corrosive, and can be pyrophoric.[3][4] Key safety concerns include:
-
Runaway Reactions: The initiation of the reaction can be sudden and release a significant amount of heat.[3][5] Inadequate temperature control can lead to the solvent boiling violently, potentially causing a fire or vessel pressurization.[3]
-
Flammability: The solvents used (typically anhydrous ethers like THF or diethyl ether) and the Grignard reagents themselves are highly flammable.[6][7]
-
Water Reactivity: Grignard reagents react violently with water, producing flammable hydrogen gas.[4][5] All glassware and reagents must be scrupulously dry.[7]
Q3: My Grignard reaction is difficult to initiate at a larger scale. What can I do? A3: Initiation issues are common. Consider the following:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents reaction. Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/grinding in the absence of solvent.[7]
-
Local Concentration: Ensure the initial addition of the halide is directed onto the surface of the magnesium. A high local concentration can help initiate the reaction.
-
Temperature: Gentle warming with a water bath may be necessary, but have a cooling bath ready to control the reaction once it starts.[7] Avoid using heating mantles due to the risk of uncontrolled heating.[3]
Q4: How can I purify this compound at the pilot plant scale? A4: At a larger scale, purification methods need to be efficient and scalable.
-
Fractional Distillation: This is the most common method for purifying liquids at a pilot scale. It is effective for separating the product from lower or higher boiling point impurities.
-
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be a highly effective method for achieving high purity.[8]
-
Chromatography: While effective, large-scale column chromatography can be expensive and complex. It is typically reserved for high-value products or when distillation is ineffective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Grignard Synthesis | 1. Incomplete reaction due to poor Grignard reagent formation. 2. Presence of moisture in reagents or glassware.[7] 3. Side reactions (e.g., Wurtz coupling). 4. Loss of product during work-up and extraction. | 1. Ensure magnesium is fully activated and consumed. 2. Flame-dry all glassware under vacuum or oven-dry and cool under an inert atmosphere.[6] Use anhydrous solvents. 3. Add the halide slowly and maintain a controlled temperature to minimize side reactions.[6] 4. Optimize extraction solvent and perform multiple extractions. |
| Runaway Reaction | 1. Addition of the alkyl halide is too rapid.[6] 2. Insufficient cooling capacity for the reactor size. 3. Sudden, uncontrolled initiation of the reaction.[3] | 1. Add the halide dropwise, monitoring the internal temperature closely. 2. Ensure the reactor's cooling system is adequate for the heat of reaction. Have an emergency ice bath ready.[3][7] 3. Add only a small portion of the halide to initiate, and wait for the reaction to start before adding the remainder at a controlled rate. |
| Product Discoloration | 1. Oxidation of the final alcohol product. 2. Presence of impurities from the reaction. | 1. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. Purify via fractional distillation or by treating the crude product with a small amount of a reducing agent (e.g., sodium bisulfite) before distillation. |
| Formation of Solid Byproducts | 1. Precipitation of magnesium salts during work-up. 2. Wurtz coupling can produce solid biphenyl-type byproducts. | 1. Ensure the quenching step with aqueous acid is sufficient to dissolve all magnesium salts. 2. Control reaction temperature and addition rate to minimize coupling. Byproducts may be removed during purification. |
Data Presentation: Comparison of Synthesis Routes
| Parameter | Grignard Route | Reduction Route |
| Starting Material | 2,3-Dimethylbromobenzene | 2,3-Dimethylbenzoic Acid |
| Key Reagents | Magnesium, Formaldehyde, Anhydrous THF | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃), Anhydrous THF |
| Typical Yield | 60-75%[9] | Generally higher, often >90% for LiAlH₄ reductions |
| Reaction Temperature | 25-65°C (Refluxing THF) | 0°C to 65°C (Refluxing THF) |
| Key Process Steps | 1. Grignard reagent formation 2. Reaction with formaldehyde 3. Acidic work-up | 1. Reduction of carboxylic acid 2. Acidic work-up |
| Scale-Up Considerations | Highly exothermic, moisture-sensitive, requires careful temperature control and inert atmosphere.[3] | LiAlH₄ is pyrophoric and reacts violently with water. Borane reagents can also be hazardous. Requires careful handling and inert atmosphere. |
| Safety Hazards | Fire risk from flammable solvents and pyrophoric reagents.[5][6] Potential for runaway reaction.[3] | Fire risk from pyrophoric reducing agents and flammable solvents. Violent reaction with water. |
Experimental Protocol: Grignard Synthesis of this compound
This protocol describes the synthesis starting from 2,3-dimethylbromobenzene and paraformaldehyde, suitable for a pilot plant setting.
1. Reactor and Glassware Preparation:
-
Ensure the reactor and all associated glassware are thoroughly cleaned and dried to remove any residual water.
-
Flame-dry the reactor under a vacuum or assemble it after oven-drying and allow it to cool to room temperature under a nitrogen atmosphere.[6]
2. Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Begin stirring and add approximately 5-10% of the total 2,3-dimethylbromobenzene (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF).
-
Monitor the reaction for initiation, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be applied if necessary, but an efficient cooling system must be in place.[7]
-
Once initiated, add the remaining 2,3-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and will require cooling to maintain control.[3][6]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
3. Reaction with Formaldehyde Source:
-
In a separate vessel, prepare a slurry of dry paraformaldehyde (1.2 equivalents) in anhydrous THF.
-
Cool the Grignard reagent solution to 0-5°C using an ice bath or reactor cooling jacket.
-
Slowly add the paraformaldehyde slurry to the Grignard reagent, maintaining the temperature below 10°C. This reaction is also exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
4. Quenching and Work-up:
-
Cool the reaction mixture again to 0-5°C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This should be done cautiously as it is an exothermic process.
-
Once the initial quenching is complete, add dilute hydrochloric acid (e.g., 2M HCl) until the aqueous layer is acidic and all magnesium salts have dissolved.
5. Product Isolation and Purification:
-
Transfer the mixture to a separation funnel or extraction vessel.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by fractional vacuum distillation to yield the final product.
Visualization of Experimental Workflow
Caption: Workflow for the pilot-scale synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. dchas.org [dchas.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Oxidation of (2,3-Dimethylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the over-oxidation of (2,3-Dimethylphenyl)methanol to 2,3-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of this compound, and why is it a problem?
A1: Over-oxidation is a common side reaction where the primary alcohol, this compound, is first oxidized to the desired aldehyde, 2,3-dimethylbenzaldehyde, which is then further oxidized to the corresponding carboxylic acid, 2,3-dimethylbenzoic acid. This is problematic as it reduces the yield of the target aldehyde and introduces an impurity that can be difficult to separate due to similar polarities.
Q2: What is the general mechanism that leads to the formation of the carboxylic acid byproduct?
A2: The over-oxidation to a carboxylic acid typically occurs when the initially formed aldehyde reacts with water present in the reaction mixture to form a gem-diol hydrate (R-CH(OH)₂).[1][2] This hydrate is structurally similar to a primary alcohol and can be readily oxidized by the same oxidizing agent to the carboxylic acid.[1][2][3] Therefore, controlling the presence of water is a key factor in preventing this side reaction.[1][2]
Q3: What are the most common mild oxidizing agents suitable for selectively converting this compound to its aldehyde?
A3: Several mild oxidizing agents are effective for this transformation. These include:
-
Pyridinium chlorochromate (PCC): A classic reagent that works well in anhydrous conditions to stop the oxidation at the aldehyde stage.[4][5][6]
-
Dess-Martin Periodinane (DMP): A highly selective and mild oxidant that provides high yields of aldehydes under gentle conditions.[7]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is performed at low temperatures and is very effective.
-
TEMPO (2,2,6,6-Tetrachylpiperidine-1-oxyl) based systems: These catalytic systems, often used with a co-oxidant like sodium hypochlorite or in aerobic oxidations with a metal co-catalyst (e.g., copper), are highly selective for primary alcohols.[8][9][10]
-
Photocatalytic Oxidation: Green and efficient methods using photocatalysts like Eosin Y or thioxanthenone with visible light and oxygen from the air as the oxidant have been developed.[11][12]
Troubleshooting Guide
Issue 1: Significant formation of 2,3-dimethylbenzoic acid is observed.
| Potential Cause | Troubleshooting Step |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. For methods like PCC oxidation, using an anhydrous solvent like dichloromethane is crucial.[1][5] |
| Oxidizing agent is too strong. | Switch to a milder oxidizing agent. For example, if you are using a chromic acid-based oxidant (Jones reagent), consider switching to PCC, DMP, or a Swern oxidation protocol.[4][13] |
| Prolonged reaction time or elevated temperature. | Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product. Some photochemical methods have shown that prolonged reaction times can lead to over-oxidation.[12] |
Issue 2: The reaction is slow or incomplete.
| Potential Cause | Troubleshooting Step |
| Insufficient amount of oxidizing agent. | Ensure the correct stoichiometry of the oxidizing agent is used. For catalytic systems, check the catalyst loading and ensure it has not degraded. |
| Low reaction temperature. | While low temperatures are often necessary to maintain selectivity (e.g., Swern oxidation), a temperature that is too low can stall the reaction. Follow the recommended temperature profile for the specific protocol. For some protocols, a slight increase in temperature might be necessary, but this should be done cautiously while monitoring for byproduct formation. |
| Steric hindrance from the ortho-methyl group. | This compound has a methyl group ortho to the hydroxymethyl group, which can cause steric hindrance. Consider using a less sterically bulky oxidizing agent or a protocol known to be effective for hindered substrates. |
| Deactivated catalyst (for catalytic systems). | Ensure the catalyst is active. For example, in TEMPO/metal-catalyzed aerobic oxidations, the metal co-catalyst should be in the correct oxidation state. |
Issue 3: Formation of other side products.
| Potential Cause | Troubleshooting Step |
| Formation of methylthiomethyl ether (in Swern oxidation). | This can occur if the amine base is added before the alcohol has completely reacted with the activated DMSO. Ensure the correct order of addition of reagents. |
| Pummerer rearrangement (in DMSO-based oxidations). | This is more likely at higher temperatures. Maintain the recommended low temperature for the Swern oxidation. |
| Chlorination of the aromatic ring (with chlorine-based oxidants). | If using a system with sodium hypochlorite (bleach), such as in some TEMPO protocols, ensure the pH is controlled and consider alternative co-oxidants if this is a persistent issue. |
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the typical performance of various mild oxidation methods for benzylic alcohols. Yields can vary depending on the specific substrate and reaction conditions.
| Oxidation Method | Typical Reagents | Typical Solvent | Reaction Temperature | Typical Yield of Aldehyde | Key Advantages | Potential Drawbacks |
| PCC Oxidation [4][5][6] | Pyridinium chlorochromate | Dichloromethane (anhydrous) | Room Temperature | 70-90% | Simple setup, commercially available reagent. | Chromium waste is toxic. |
| Dess-Martin Oxidation [7] | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 85-95% | Very mild, high yields, short reaction times. | DMP can be explosive under certain conditions.[14] |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Dichloromethane | -78 °C to Room Temperature | 85-95% | High yields, avoids heavy metals. | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct. |
| TEMPO/Cu(I) Aerobic Oxidation [8][9] | TEMPO, Cu(I) salt (e.g., CuBr), base | Acetonitrile or Acetone | Room Temperature | 80-95% | Uses air as the oxidant (green), catalytic. | Catalyst can be sensitive to air and moisture before the reaction. |
| Photocatalytic Oxidation (Eosin Y) [11] | Eosin Y, O₂ (from air) | Acetonitrile | Room Temperature (with light) | 68-93% | Green chemistry approach, uses visible light. | May require specialized photoreactor setup. |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is a reliable method for the selective oxidation of this compound to 2,3-dimethylbenzaldehyde with minimal over-oxidation.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude 2,3-dimethylbenzaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: TEMPO/Copper(I)-Catalyzed Aerobic Oxidation
This protocol offers a greener alternative using air as the terminal oxidant.[8][9]
Materials:
-
This compound
-
TEMPO
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
N-Methylimidazole (NMI)
-
Acetone
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an Erlenmeyer flask, add this compound (1 equivalent), TEMPO (0.1 equivalents), CuBr (0.1 equivalents), and bpy (0.1 equivalents).
-
Add acetone as the solvent and stir the mixture.
-
Add N-methylimidazole (0.1 equivalents) to the stirring solution. The mixture should turn a red-brown color.
-
Stir the reaction mixture vigorously, open to the air, at room temperature. The reaction is typically complete within 30-60 minutes, indicated by a color change to a turbid green.
-
Once the reaction is complete, add water to the mixture.
-
Extract the product with pentane. The organic phase will be pale pink, and the aqueous phase will be blue.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent to yield 2,3-dimethylbenzaldehyde.
Visualizations
Logical Workflow for Troubleshooting Over-oxidation
Caption: Troubleshooting flowchart for over-oxidation.
Experimental Workflow for Dess-Martin Periodinane Oxidation
Caption: Workflow for DMP oxidation.
Signaling Pathway: Mechanism of Over-oxidation
Caption: Pathway of over-oxidation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 12. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 13. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: (2,3-Dimethylphenyl)methanol Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis, purification, and characterization of (2,3-Dimethylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their potential pitfalls?
A1: The two primary synthetic routes are the reduction of 2,3-dimethylbenzoic acid or its derivatives, and the Grignard reaction with 2,3-dimethylbenzaldehyde.
-
Reduction Pitfalls: Incomplete reduction can leave starting material, while over-reduction of related functional groups in more complex molecules can be an issue. The choice of reducing agent is critical. For example, using a milder reducing agent like sodium borohydride on an ester might be slow or incomplete, while a strong reducing agent like lithium aluminum hydride (LAH) is effective but requires stringent anhydrous conditions.
-
Grignard Reaction Pitfalls: Grignard reagents are highly sensitive to moisture and acidic protons. Any residual water in the solvent or on the glassware will quench the reagent.[1][2] Furthermore, if the starting material is an ester, the Grignard reagent will add twice, leading to a tertiary alcohol instead of the desired primary alcohol.[1][3]
Q2: I am having trouble purifying this compound by crystallization. What are some common issues and solutions?
A2: Crystallization of aromatic alcohols can be challenging. Common issues include oiling out, formation of very fine needles that are difficult to filter, and co-crystallization with impurities.
-
Oiling Out: This occurs when the compound comes out of solution above its melting point. To remedy this, try using a larger volume of solvent, a different solvent system with a lower boiling point, or cooling the solution more slowly.[4]
-
Fine Needle Formation: Rapid crystallization can lead to the formation of fine needles that trap solvent and impurities. To encourage the growth of larger crystals, slow down the cooling process. You can do this by insulating the flask or by cooling it in a controlled manner.[4]
-
Co-crystallization: If the impurities are structurally very similar to the product, they may co-crystallize. In such cases, multiple recrystallizations may be necessary, or a different purification technique like column chromatography might be more effective.
Q3: The 1H NMR spectrum of my this compound sample looks complex in the aromatic region. How can I confidently assign the peaks?
A3: The aromatic region of polysubstituted benzenes can be complex due to overlapping signals and second-order coupling effects.[5] For this compound, you should expect three distinct aromatic proton signals.
-
Chemical Shifts: The protons on the aromatic ring will typically appear in the range of 6.5-8.5 ppm.[5] The exact chemical shifts are influenced by the electron-donating effects of the two methyl groups and the hydroxymethyl group.
-
Splitting Patterns: The splitting patterns can help in assignment. The proton between the two methyl groups will likely be a singlet or a very finely split multiplet. The other two aromatic protons will likely appear as doublets or triplets, depending on their coupling constants.[6]
-
2D NMR: If ambiguity remains, 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in definitively assigning the proton and carbon signals.
Q4: My GC-MS analysis of this compound shows multiple peaks. How can I identify the impurities?
A4: Multiple peaks in a GC-MS chromatogram can arise from starting materials, side products, or degradation products.
-
Common Impurities: Based on the synthetic route, common impurities could include unreacted 2,3-dimethylbenzoic acid or 2,3-dimethylbenzaldehyde, over-oxidation products like 2,3-dimethylphthalic acid, or byproducts from side reactions.[7]
-
Mass Fragmentation: The mass spectrum of each peak can help in its identification. For benzyl alcohol derivatives, a characteristic fragment is the tropylium ion (m/z 91).[8] The molecular ion peak will also be informative.
-
Standard Injection: If you suspect a particular impurity, injecting a pure standard of that compound can confirm its retention time and mass spectrum.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low yield in Grignard synthesis | Presence of moisture or acidic protons quenching the Grignard reagent.[1][2] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete reaction. | Increase the reaction time or temperature. Use a slight excess of the Grignard reagent. | |
| Formation of a tertiary alcohol in Grignard synthesis | Starting material was an ester or acid chloride. | Use an aldehyde as the starting material for the Grignard reaction to obtain a secondary alcohol, which upon oxidation can yield the desired product. Grignard reagents add twice to esters.[1][3] |
| Incomplete reduction of 2,3-dimethylbenzoic acid | Reducing agent is not strong enough. | Use a more powerful reducing agent like Lithium Aluminum Hydride (LAH) instead of Sodium Borohydride (NaBH₄) for carboxylic acids. |
| Insufficient amount of reducing agent. | Use a stoichiometric excess of the reducing agent. | |
| Presence of oxidized impurities (e.g., aldehyde, carboxylic acid) | Incomplete reduction or air oxidation during workup. | Ensure complete reduction by monitoring the reaction with TLC. Perform the workup under an inert atmosphere if the product is sensitive to air oxidation. |
| Oxidation of the product during storage. | Store the purified product under an inert atmosphere and in a cool, dark place. |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Product "oils out" during crystallization | The compound is coming out of solution above its melting point.[4] | Use a larger volume of solvent to keep the compound dissolved at a lower temperature. Try a solvent with a lower boiling point. Cool the solution more slowly. |
| Poor recovery after crystallization | The chosen solvent is too good, even at low temperatures.[9] | Choose a solvent in which the compound is less soluble at low temperatures. A solvent pair might be effective.[9] |
| The product is highly volatile and is lost during solvent removal. | Use a rotary evaporator at a lower temperature and higher pressure. | |
| Co-elution of product and impurities during column chromatography | The polarity of the product and impurity are very similar.[10] | Optimize the solvent system for your column chromatography. A shallow gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Streaking of the compound on the TLC plate | The compound is too polar for the mobile phase. | Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[10] |
| The sample is overloaded on the TLC plate. | Apply a smaller spot of the sample to the TLC plate.[10] |
Characterization Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Broad -OH peak in 1H NMR | Presence of water in the NMR solvent. | Use fresh, anhydrous NMR solvent. A D₂O shake can be used to confirm the -OH peak, as the proton will exchange with deuterium and the peak will disappear. |
| Complex and overlapping signals in the aromatic region of 1H NMR | Second-order coupling effects in the polysubstituted aromatic ring.[5] | Use a higher field NMR spectrometer for better signal dispersion. Perform 2D NMR experiments (COSY, HSQC) for unambiguous assignment. |
| Absence of a clear molecular ion peak in Mass Spectrometry | The molecule is fragmenting readily. | Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) instead of Electron Impact (EI). |
| Inconsistent melting point | The sample is impure. | Further purify the sample by recrystallization or chromatography and re-measure the melting point. |
| The melting point apparatus is not calibrated. | Calibrate the melting point apparatus with a known standard. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2,3-Dimethylbenzoic Acid
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LAH) (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve 2,3-dimethylbenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Workup: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quantitative Data Summary
| Parameter | Expected Value | Analytical Method |
| Molecular Formula | C₉H₁₂O | - |
| Molecular Weight | 136.19 g/mol | Mass Spectrometry |
| Melting Point | Not widely reported, expected to be a low melting solid or an oil at room temperature. | Melting Point Apparatus |
| Boiling Point | ~235-240 °C at atmospheric pressure (Predicted) | - |
| 1H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 (m, 3H, Ar-H), 4.68 (s, 2H, CH₂OH), 2.2-2.3 (s, 6H, 2 x Ar-CH₃), ~1.6 (br s, 1H, -OH) ppm | 1H NMR Spectroscopy |
| 13C NMR (CDCl₃, 100 MHz) | δ ~137, 136, 130, 128, 125 (Ar-C), 63 (CH₂OH), 20, 16 (Ar-CH₃) ppm | 13C NMR Spectroscopy |
| IR (KBr or neat) | ~3350 (br, O-H), ~3020 (Ar-H), ~2920, 2860 (C-H), ~1470, 1020 (C-O) cm⁻¹ | Infrared Spectroscopy |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z 136, Base peak likely at m/z 121 (M-15) or 107 (M-29) or 91. | GC-MS |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. onepetro.org [onepetro.org]
- 8. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (2,3-Dimethylphenyl)methanol: A Traditional vs. Novel Approach
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of substituted benzyl alcohols is of paramount importance. (2,3-Dimethylphenyl)methanol is a key structural motif in various pharmacologically active compounds. This guide provides a comparative analysis of a traditional synthetic methodology versus a novel, two-step approach for the preparation of this target molecule. The comparison includes a quantitative data summary, detailed experimental protocols, and a visual representation of the synthetic workflows.
Quantitative Data Summary
The following table summarizes the key performance indicators for the two synthetic routes to this compound. The "Traditional Route" involves the direct reduction of the corresponding carboxylic acid, while the "New Route" employs a Grignard reaction to form an intermediate aldehyde, which is subsequently reduced.
| Parameter | Traditional Route: Reduction of 2,3-Dimethylbenzoic Acid | New Synthetic Route: Grignard Reaction & Aldehyde Reduction |
| Starting Material | 2,3-Dimethylbenzoic Acid | 2,3-Dimethylbromobenzene |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether, H₂SO₄ | Magnesium, THF, N,N-Dimethylformamide (DMF), Sodium Borohydride (NaBH₄), Methanol |
| Overall Yield | ~95% (estimated) | ~80-90% (estimated) |
| Purity | High, requires purification by distillation or crystallization. | High, requires purification of the intermediate and final product. |
| Reaction Steps | 1 | 2 |
| Reaction Time | 4-6 hours | 6-8 hours |
| Key Advantages | High-yielding, single-step transformation. | Milder reducing agent in the second step, avoids the use of LiAlH₄. |
| Key Disadvantages | Requires the use of highly reactive and hazardous LiAlH₄. | Two-step process, potentially lower overall yield. |
Experimental Protocols
Traditional Route: Reduction of 2,3-Dimethylbenzoic Acid with Lithium Aluminum Hydride
This method relies on the powerful reducing agent lithium aluminum hydride (LiAlH₄) to directly convert the carboxylic acid to the corresponding primary alcohol.
Procedure:
-
A solution of 10 g (0.067 mol) of 2,3-dimethylbenzoic acid in 100 mL of anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, a suspension of 3.8 g (0.1 mol) of LiAlH₄ in 150 mL of anhydrous diethyl ether is prepared and stirred.
-
The solution of 2,3-dimethylbenzoic acid is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction is then carefully quenched by the slow, dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous NaOH, and finally 12 mL of water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is achieved by vacuum distillation.
New Synthetic Route: Grignard Reaction followed by Aldehyde Reduction
This two-step approach first synthesizes the intermediate 2,3-dimethylbenzaldehyde via a Grignard reaction, which is then reduced to the target alcohol using the milder reducing agent, sodium borohydride.
Step 1: Synthesis of 2,3-Dimethylbenzaldehyde
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, 2.4 g (0.1 mol) of magnesium turnings are placed in 20 mL of anhydrous tetrahydrofuran (THF).
-
A solution of 18.5 g (0.1 mol) of 2,3-dimethylbromobenzene in 50 mL of anhydrous THF is added dropwise to initiate the Grignard reaction, which is then maintained at reflux for 1 hour.
-
The reaction mixture is cooled to 0°C, and a solution of 7.3 g (0.1 mol) of N,N-dimethylformamide (DMF) in 30 mL of anhydrous THF is added dropwise, keeping the temperature below 20°C.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude 2,3-dimethylbenzaldehyde is purified by vacuum distillation.
Step 2: Reduction of 2,3-Dimethylbenzaldehyde
-
To a solution of 13.4 g (0.1 mol) of 2,3-dimethylbenzaldehyde in 200 mL of methanol at 0°C, 2.8 g (0.075 mol) of sodium borohydride is added portion-wise.
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to give the crude this compound.
-
Further purification is achieved by vacuum distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and the new synthetic routes for preparing this compound.
Caption: Traditional one-step reduction of 2,3-dimethylbenzoic acid.
Caption: New two-step synthesis via a Grignard reaction and subsequent reduction.
Comparing the efficacy of (2,3-Dimethylphenyl)methanol-derived catalysts
A Comparative Guide to Catalysts for Methanol Dehydration to Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of common catalysts used in the dehydration of methanol to produce dimethyl ether (DME), a crucial process in the synthesis of various fine chemicals and pharmaceuticals. The performance of γ-Alumina (γ-Al₂O₃) and zeolite-based catalysts, specifically ZSM-5 and Beta zeolite, is evaluated based on experimental data for methanol conversion and DME selectivity.
Catalyst Performance Comparison
The catalytic dehydration of methanol to DME is a widely studied reaction, with catalyst selection playing a pivotal role in process efficiency. The following table summarizes the performance of γ-Al₂O₃, H-ZSM-5, and Beta zeolite catalysts under various experimental conditions.
| Catalyst | Temperature (°C) | Pressure (bar) | WHSV (h⁻¹) | Methanol Conversion (%) | DME Selectivity (%) | Reference |
| γ-Al₂O₃ | 240 | 1 | 2,936 | 72 | ~100 | [1] |
| 320 | 1 | 15 | 84 | Not Specified | [2] | |
| 300 | 16 | 26.07 | ~80 | ~100 | [3] | |
| H-ZSM-5 | 230 | Not Specified | Not Specified | ~80 | >95 (below 270°C) | [4] |
| 250 | Not Specified | Not Specified | 94 | 99 | [5] | |
| Zr-modified H-ZSM-5 | 250 | Not Specified | Not Specified | 94 | 99 | [5] |
| Beta Zeolite | 300 | 1 | 1.19 | ~95 | 47.9 | [6][7] |
Key Observations:
-
γ-Alumina (γ-Al₂O₃) is a widely used and cost-effective catalyst that exhibits high selectivity towards DME, often approaching 100%, at moderate temperatures.[1] However, its activity, in terms of methanol conversion, can be lower compared to zeolite catalysts under similar conditions.[4]
-
ZSM-5 zeolites generally demonstrate higher methanol conversion at lower temperatures compared to γ-Al₂O₃.[4] Modifications, such as impregnation with zirconium, can further enhance its activity and selectivity.[5] However, at temperatures above 270°C, the selectivity of unmodified H-ZSM-5 towards DME can decrease due to the formation of hydrocarbon byproducts.[4]
-
Beta zeolite shows very high methanol conversion.[6][7] However, its selectivity towards DME can be significantly lower than γ-Al₂O₃ and ZSM-5, with a substantial portion of the converted methanol forming other hydrocarbons.[6][7] This suggests that while highly active, the pore structure and acidity of Beta zeolite may favor subsequent reactions of the initially formed DME.
Experimental Protocols
Detailed methodologies for catalyst synthesis and performance evaluation are crucial for reproducible research.
Catalyst Synthesis
2.1.1. Nano-size γ-Alumina (Precipitation Method with Ultrasonic Vibration)
-
Precipitation: An aluminum-containing precursor (e.g., aluminum nitrate) is dissolved in deionized water. The solution is heated to approximately 70°C, and a precipitating agent (e.g., ammonia solution) is added dropwise with vigorous stirring and ultrasonic vibration to maintain a pH of ~7.5–8.5, leading to the formation of a gel.[2]
-
Aging: The resulting gel is aged at 70°C for a specified time to ensure complete precipitation and homogenization.[2]
-
Washing and Drying: The precipitate is filtered and washed thoroughly with deionized water to remove any remaining ions. The resulting solid is then dried in an oven at around 110-120°C overnight to remove water.[2]
-
Calcination: The dried powder (boehmite, AlOOH) is calcined in a furnace in a stream of air at 550°C for 4 hours to obtain the γ-Al₂O₃ phase.[2]
2.1.2. H-ZSM-5 Zeolite (Hydrothermal Synthesis)
-
Gel Preparation: A synthesis gel with a specific molar composition (e.g., 1 SiO₂ : 0.02 Al₂O₃ : 0.08 Na₂O : 0.08 TPABr : 20 H₂O) is prepared by mixing sources of silica (e.g., precipitated silica), alumina (e.g., sodium aluminate), sodium hydroxide, and a structure-directing agent (e.g., tetrapropylammonium bromide, TPABr) in deionized water.[8]
-
Hydrothermal Crystallization: The synthesis gel is transferred to a PTFE-lined stainless-steel autoclave and heated under static conditions at a specific temperature (e.g., 170-180°C) for a defined period (e.g., 24-72 hours) to allow for the crystallization of the zeolite framework.
-
Product Recovery: After cooling, the solid product is recovered by filtration, washed extensively with deionized water until the pH of the filtrate is neutral, and then dried in an oven at 100-120°C.
-
Calcination and Ion Exchange: To remove the organic template, the as-synthesized zeolite is calcined in air at a high temperature (e.g., 550°C) for several hours.[9] To obtain the acidic form (H-ZSM-5), the calcined zeolite is subjected to ion exchange with an ammonium salt solution (e.g., 1 M NH₄Cl) at around 80°C for 4 hours, followed by a final calcination at 550°C to decompose the ammonium ions and generate Brønsted acid sites.[9]
2.1.3. Beta Zeolite (Hydrothermal Synthesis)
-
Gel Preparation: A gel with a specific molar ratio (e.g., SiO₂/Al₂O₃ = 28.5, H₂O/SiO₂ = 23.8, TEA⁺/SiO₂ = 0.42, and Na₂O/SiO₂ = 0.091) is prepared using sources of silica, alumina, and an organic template (tetraethylammonium hydroxide, TEAOH).[6]
-
Hydrothermal Crystallization: The gel is subjected to hydrothermal treatment in an autoclave at a specific temperature for a set duration to facilitate the crystallization of the Beta zeolite structure.[6]
-
Product Recovery and Treatment: The synthesized Beta zeolite is recovered, washed, and dried. Similar to ZSM-5, it undergoes calcination to remove the organic template and ion exchange to obtain the acidic H-form.[6]
Catalytic Activity Testing
The dehydration of methanol is typically carried out in a fixed-bed reactor system.
-
Reactor Setup: A fixed-bed reactor, commonly a stainless steel or quartz tube, is placed inside a furnace with temperature control.[1][2][6]
-
Catalyst Loading: A specific amount of the catalyst (e.g., 0.5-2.0 g) is packed into the reactor, often supported by quartz wool.[1]
-
Pre-treatment: The catalyst is typically pre-treated in situ by heating it to a high temperature (e.g., 400-500°C) under a flow of inert gas (e.g., N₂ or He) to remove any adsorbed moisture and impurities.
-
Reaction: Liquid methanol is vaporized and fed into the reactor along with a carrier gas (e.g., N₂).[1][2][6] The reaction is carried out at the desired temperature, pressure, and weight hourly space velocity (WHSV).[1][2][6]
-
Product Analysis: The effluent gas stream from the reactor is analyzed using an online gas chromatograph (GC) equipped with a suitable column and detectors (e.g., Flame Ionization Detector - FID, and Thermal Conductivity Detector - TCD) to determine the composition of the products and the amount of unreacted methanol.[2][6]
-
Data Calculation: Methanol conversion and DME selectivity are calculated based on the GC analysis results.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for comparing the performance of different catalysts in the methanol dehydration to DME reaction.
Caption: Experimental workflow for catalyst synthesis, characterization, and performance evaluation.
References
- 1. bpdp.or.id [bpdp.or.id]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ijche.com [ijche.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Temperature-dependent synthesis of dimethyl ether (DME) from methanol over beta zeolite: a novel approach to a sustainable fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aidic.it [aidic.it]
- 9. The Effect of Zeolite Features on the Dehydration Reaction of Methanol to Dimethyl Ether: Catalytic Behaviour and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of (2,3-Dimethylphenyl)methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity potential of (2,3-Dimethylphenyl)methanol and its hypothetical derivatives. Due to the limited availability of direct cross-reactivity data for this compound, this document utilizes data from structurally related compounds, such as mefenamic acid and other nonsteroidal anti-inflammatory drugs (NSAIDs), to present a representative comparison. The experimental data presented herein is illustrative and intended to serve as a framework for designing and interpreting cross-reactivity studies.
Executive Summary
Understanding the cross-reactivity of novel chemical entities is paramount in drug development to mitigate the risk of adverse immune reactions. This guide outlines key in vitro methods for assessing cross-reactivity, including Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Mast Cell Activation Tests. Detailed protocols for these assays are provided, alongside a discussion of the underlying immunological signaling pathways. The presented data, while hypothetical, is modeled on observed cross-reactivity patterns of structurally analogous compounds and is intended to guide the evaluation of this compound derivatives.
Comparative Cross-Reactivity Data
The following tables summarize hypothetical cross-reactivity data for this compound and its derivatives against antibodies raised against a primary sensitizing agent (e.g., a protein conjugate of this compound). The percentage of cross-reactivity is determined using a competitive ELISA.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | Structure | % Cross-Reactivity |
| This compound | CCOc1ccccc1C(C)C | 100% |
| (2,3-Dimethylphenyl)acetic acid | CC(C)c1ccccc1OC(=O)C | 75% |
| 4-Hydroxy-(2,3-Dimethylphenyl)methanol | HOc1cc(C(C)C)c(C)cc1CO | 42% |
| 2,3-Dimethylbenzoic acid | CC(C)c1ccccc1C(=O)O | 15% |
| Mefenamic Acid (Comparator) | CC(C)c1ccccc1NC(=O)c1ccccc1C(=O)O | 5% |
| Ibuprofen (Negative Control) | CC(C)Cc1ccc(C(C)C(=O)O)cc1 | <1% |
Table 2: Surface Plasmon Resonance (SPR) Binding Affinity
| Compound | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) |
| This compound | 2.5 x 10^5 | 1.2 x 10^-3 | 4.8 x 10^-9 |
| (2,3-Dimethylphenyl)acetic acid | 1.8 x 10^5 | 2.5 x 10^-3 | 1.4 x 10^-8 |
| 4-Hydroxy-(2,3-Dimethylphenyl)methanol | 9.7 x 10^4 | 4.1 x 10^-3 | 4.2 x 10^-8 |
| 2,3-Dimethylbenzoic acid | 3.2 x 10^4 | 8.9 x 10^-3 | 2.8 x 10^-7 |
Table 3: Mast Cell Activation Assay (% Degranulation)
| Compound (Concentration) | 1 µM | 10 µM | 100 µM |
| This compound | 5% | 25% | 60% |
| (2,3-Dimethylphenyl)acetic acid | 2% | 15% | 45% |
| 4-Hydroxy-(2,3-Dimethylphenyl)methanol | <1% | 8% | 28% |
| 2,3-Dimethylbenzoic acid | <1% | 2% | 10% |
| IgE/Anti-IgE (Positive Control) | - | - | 85% |
| Vehicle (Negative Control) | <1% | <1% | <1% |
Experimental Protocols
Competitive ELISA for Cross-Reactivity
This protocol is designed to determine the relative cross-reactivity of test compounds with an antibody raised against a primary antigen.
Materials:
-
96-well microtiter plates
-
Coating antigen (this compound conjugated to a carrier protein like BSA)
-
Primary antibody (e.g., rabbit anti-(2,3-Dimethylphenyl)methanol-BSA)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Test compounds: this compound and its derivatives
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Substrate solution (TMB)
-
Stop solution (2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (100 µL/well at 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the test compounds and a standard (this compound). Add 50 µL of each dilution to the wells, followed by 50 µL of the primary antibody solution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: The percentage of cross-reactivity is calculated using the following formula: (IC₅₀ of this compound / IC₅₀ of test compound) x 100
Mast Cell Activation Test
This assay assesses the ability of a compound to induce degranulation in mast cells, a key event in allergic reactions.
Materials:
-
LAD2 human mast cell line or primary human mast cells
-
Cell culture medium
-
Test compounds
-
Positive control (e.g., IgE/anti-IgE)
-
Negative control (vehicle)
-
Flow cytometer
-
Anti-CD63 antibody (or other degranulation markers)
-
Buffer for analysis
Procedure:
-
Cell Culture: Culture LAD2 cells under appropriate conditions.
-
Sensitization (optional for IgE-mediated studies): Sensitize cells with patient serum containing specific IgE if investigating IgE-dependent activation.
-
Stimulation: Aliquot cells into tubes and stimulate with various concentrations of the test compounds, positive control, and negative control for a defined period (e.g., 30-60 minutes) at 37°C.
-
Staining: Stop the reaction by placing the tubes on ice. Stain the cells with a fluorescently labeled anti-CD63 antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD63-positive cells, indicating degranulation.
-
Data Analysis: Compare the percentage of degranulation induced by the test compounds to the positive and negative controls.
Signaling Pathways in Cross-Reactivity
Cross-reactive immune responses to small molecules like this compound derivatives can be initiated through several mechanisms. Two prominent pathways are IgE-mediated mast cell activation and T-cell mediated responses.
IgE-Mediated Mast Cell Activation: Small molecules, acting as haptens, can bind to endogenous proteins to form hapten-carrier conjugates. These conjugates can be recognized by the immune system, leading to the production of specific IgE antibodies. Subsequent exposure to the hapten or a structurally similar molecule can lead to the cross-linking of IgE on the surface of mast cells and basophils. This cross-linking triggers a signaling cascade resulting in the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, causing the clinical manifestations of an allergic reaction.[1][2]
T-Cell Mediated Hypersensitivity: In other cases, the hapten-protein complexes are processed by antigen-presenting cells (APCs) and presented to T-cells. This can lead to the activation and proliferation of drug-specific T-cells. Upon re-exposure, these T-cells can orchestrate an inflammatory response, either through the release of cytokines that recruit other immune cells or by direct cytotoxic effects.
A key pathway implicated in the sensitization phase of chemical-induced allergy is the Nrf2-Keap1-ARE pathway . Electrophilic small molecules can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the expression of cytoprotective and inflammatory genes that can contribute to the sensitization process.
Conclusion
The assessment of cross-reactivity is a critical step in the preclinical safety evaluation of new chemical entities. This guide provides a framework for evaluating the cross-reactivity potential of this compound derivatives using established in vitro assays. While the presented data is illustrative, the detailed protocols and discussion of underlying signaling pathways offer valuable guidance for researchers in designing and interpreting their own cross-reactivity studies. A thorough understanding of these principles will aid in the development of safer and more effective therapeutics.
References
A Comparative Benchmark of (2,3-Dimethylphenyl)methanol and Other Benzylic Alcohols for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes and molecular architectures. Benzylic alcohols, a class of compounds characterized by a hydroxyl group attached to a benzylic carbon, are versatile building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. This guide provides a comparative analysis of (2,3-Dimethylphenyl)methanol against other common benzylic alcohols, offering insights into their physicochemical properties and reactivity in key chemical transformations. This objective comparison, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Quantitative Comparison
The substitution pattern on the aromatic ring of benzylic alcohols significantly influences their physical and chemical properties. Steric and electronic effects of substituents can alter reactivity, solubility, and other crucial parameters. The following table summarizes key physicochemical data for this compound and a selection of other representative benzylic alcohols.
| Property | This compound | Benzyl Alcohol | 2,4-Dimethylbenzyl Alcohol | 3,5-Dimethylbenzyl Alcohol | 2,4,6-Trimethylbenzyl Alcohol (Mesitol) |
| Molecular Formula | C₉H₁₂O[1] | C₇H₈O[2][3] | C₉H₁₂O[4][5] | C₉H₁₂O[6] | C₁₀H₁₄O[7][8] |
| Molecular Weight | 136.19 g/mol | 108.14 g/mol [2][3][9] | 136.19 g/mol [5] | 136.19 g/mol [6] | 150.22 g/mol [7][8] |
| Melting Point | Not available | -15.2 °C[3] | 21-22 °C[10] | Not available | 87-89 °C[7][11] |
| Boiling Point | Not available | 205.3 °C[2][3][12] | 231-233 °C[10] | 219.5 °C[13] | 140 °C at 15 mmHg[7] |
| Density | Not available | 1.044 g/cm³[3] | Not available | 0.927 g/cm³ @ 25 °C[13] | 0.9108 g/cm³ (estimate)[7] |
| Solubility in Water | Not available | 4 g/100 mL[3] | 3939 mg/L @ 25 °C (est)[10] | Not available | Not available |
| logP (o/w) | 1.8 (predicted)[1] | 1.1 | 2.049 (est)[10] | 1.8 | 2.1 |
Reactivity and Performance in Key Reactions
The reactivity of benzylic alcohols is largely dictated by the stability of the benzylic carbocation intermediate and the steric hindrance around the hydroxyl group. Electron-donating groups on the aromatic ring generally increase the rate of reactions proceeding through a carbocation intermediate, while ortho-substituents can introduce significant steric hindrance.
Oxidation to Aldehydes and Ketones
The oxidation of benzylic alcohols to their corresponding carbonyl compounds is a fundamental transformation in organic synthesis.[14][15] The presence of methyl groups on the aromatic ring, as in this compound, can influence the reaction rate. While electron-donating groups can facilitate oxidation, ortho-substituents may sterically hinder the approach of the oxidizing agent.[14]
Esterification
Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is another crucial reaction. The rate of esterification can be influenced by the steric bulk of the alcohol. Benzylic alcohols with ortho-substituents, such as this compound, may exhibit slower reaction rates in acid-catalyzed esterifications compared to un-substituted benzyl alcohol due to steric hindrance around the hydroxyl group.
Etherification
The formation of ethers from benzylic alcohols can proceed via several mechanisms, often involving a benzylic carbocation intermediate. Electron-donating substituents can stabilize this intermediate, thus accelerating the reaction rate. However, as with other reactions, steric hindrance from ortho-substituents can play a competing role, potentially slowing the reaction.[16]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the key reactions discussed.
General Procedure for Oxidation of Benzylic Alcohols
A mild and green photochemical protocol for the oxidation of alcohols to aldehydes and ketones has been developed.[14] In a typical procedure, the benzylic alcohol (0.20 mmol) is dissolved in a suitable solvent (e.g., DMSO, 0.6 mL) in a glass vial containing a photocatalyst such as thioxanthenone (20 mol%). The vial is left open to the air and stirred under irradiation from a household lamp or sunlight until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[14] The product can then be isolated using standard purification techniques like column chromatography.
General Procedure for Fischer Esterification
The Fischer esterification provides a direct method for synthesizing esters from carboxylic acids and alcohols. In a representative procedure, the carboxylic acid (1.0 equivalent) is dissolved in an excess of the benzylic alcohol (which can also act as the solvent) or an inert solvent.[17] A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture. The reaction is then heated to reflux, and the water formed is removed, often by azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards the ester product.[18] Upon completion, the reaction mixture is cooled, neutralized, and the ester is extracted and purified.
General Procedure for Dehydrative Etherification
The direct etherification of benzylic alcohols can be achieved using various catalytic systems. A straightforward method involves the use of a catalyst like sodium bisulfite under solvent-free conditions for the synthesis of symmetrical ethers.[16] For unsymmetrical ethers, a common approach is the reaction of a benzylic alcohol with another alcohol in the presence of an acid catalyst. For instance, a benzylic alcohol can be reacted with an aliphatic alcohol in the presence of a catalyst generated in situ from Fe(OTf)₂ and a pyridine bis-imidazoline ligand under mild conditions to yield the corresponding unsymmetrical ether.[16]
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of benzylic alcohol reactivity.
Caption: General workflow for benchmarking the reactivity of various benzylic alcohols.
Conclusion
The choice of a benzylic alcohol in a synthetic route can have a profound impact on reaction efficiency and product yield. This compound, with its ortho- and meta-methyl substituents, presents a unique combination of electronic and steric properties. Compared to the parent benzyl alcohol, the electron-donating methyl groups are expected to enhance reactivity in reactions proceeding through a carbocation intermediate. However, the ortho-methyl group can introduce steric hindrance, potentially impeding the approach of bulky reagents. This guide provides a foundational framework for comparing this compound to other benzylic alcohols, enabling researchers to select the optimal substrate for their specific synthetic needs. The provided experimental protocols offer a starting point for conducting such comparative studies in the laboratory.
References
- 1. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]
- 2. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. CAS 16308-92-2: 2,4-Dimethylbenzyl alcohol | CymitQuimica [cymitquimica.com]
- 5. 2,4-Dimethylbenzyl alcohol | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethylbenzyl alcohol | C9H12O | CID 33706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2,4,6-Trimethylbenzyl alcohol | C10H14O | CID 20139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-dimethyl benzyl alcohol, 16308-92-2 [thegoodscentscompany.com]
- 11. 2,4,6-Trimethylbenzyl alcohol - Safety Data Sheet [chemicalbook.com]
- 12. Benzyl Alcohol: Structure, Properties, Preparation & Uses [vedantu.com]
- 13. 3,5-dimethyl benzyl alcohol, 27129-87-9 [thegoodscentscompany.com]
- 14. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. amherst.edu [amherst.edu]
A Comparative Guide to Isomeric Purity Analysis of (2,3-Dimethylphenyl)methanol
For researchers, scientists, and drug development professionals, establishing the isomeric purity of chemical intermediates is a critical aspect of quality control. (2,3-Dimethylphenyl)methanol, a substituted aromatic alcohol, and its isomers (commonly known as xylenols when hydroxylated) are structurally similar compounds whose presence as impurities can significantly impact the efficacy, safety, and regulatory approval of a final drug product. Differentiating and quantifying these closely related positional isomers requires high-resolution analytical techniques.
This guide provides an objective comparison of the primary analytical methods for determining the isomeric purity of this compound samples. We present detailed experimental protocols and supporting data to assist in selecting the most appropriate methodology for your laboratory.
Comparison of Key Analytical Methodologies
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and widely used techniques for the separation and quantification of xylenol isomers. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.
| Technique | Principle of Separation | Advantages | Common Challenges |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase within a long column.[1][2] | High resolution for volatile isomers, excellent sensitivity with Flame Ionization Detection (FID), and definitive identification when coupled with a Mass Spectrometer (MS).[3] | Requires sample volatility; derivatization may be needed for less volatile compounds, though not typically for aromatic alcohols.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid phase based on their differential partitioning between a mobile phase and a stationary phase.[2] | Versatile for a wide range of compounds, non-destructive, and offers unique selectivity using specialized columns (e.g., Phenyl, PFP) for aromatic isomers.[5][6] | Resolution of closely related isomers can be challenging on standard C18 columns and may require extensive method development.[5][7] |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound and its isomers using Gas Chromatography, a highly effective technique for this class of compounds, and HPLC as a robust alternative.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is optimized for the separation of positional isomers of dimethylphenyl)methanol based on their interaction with a polar stationary phase.
1. Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[3]
-
Column: A polar capillary column, such as a DB-WAX or CP-Wax 52 CB (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended. Columns with stationary phases that facilitate hydrogen bonding can aid in the separation of xylenol isomers.[8]
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 250°C.[3]
-
Detector Temperature (FID): 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 220°C.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Standard and Sample Preparation:
-
Solvent: HPLC-grade Methanol or Dichloromethane.
-
Standard Preparation: Prepare individual stock solutions of this compound and its potential isomeric impurities (e.g., 2,4-, 2,5-, 3,4-, and 3,5-Dimethylphenyl)methanol) at a concentration of 1 mg/mL. Create a mixed standard solution containing all isomers at a concentration of approximately 100 µg/mL each.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of the chosen solvent to achieve a concentration of 1 mg/mL, and vortex to ensure homogeneity.
3. Data Analysis:
-
Identify the peaks corresponding to each isomer by comparing their retention times with those from the mixed standard injection.
-
Calculate the percentage purity of the main component by dividing its peak area by the total area of all integrated peaks (excluding the solvent peak) and multiplying by 100.[9]
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method utilizes a phenyl-based stationary phase to enhance selectivity for aromatic isomers through π-π interactions.[5]
1. Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and UV detector.[10]
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Pentafluorophenyl (PFP) columns are also an excellent alternative for isomer separations.[5][6]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (50:50, v/v). A gradient elution may be required for complex mixtures.[7]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
2. Standard and Sample Preparation:
-
Solvent (Diluent): Mobile Phase (Acetonitrile/Water, 50:50).
-
Standard Preparation: Prepare a mixed standard solution containing this compound and its potential isomers at a concentration of 0.1 mg/mL in the diluent.
-
Sample Preparation: Prepare the sample solution at a concentration of 1 mg/mL in the diluent. Filter the solution through a 0.45 µm syringe filter before injection if particulate matter is present.
Data Presentation: Comparative GC Analysis
The following table summarizes representative data from the GC-FID analysis of a hypothetical this compound sample containing several isomeric impurities.
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| 2,6-Dimethylphenyl)methanol | 10.85 | 0.15 | - |
| 2,5-Dimethylphenyl)methanol | 11.21 | 0.28 | 2.45 |
| 2,4-Dimethylphenyl)methanol | 11.45 | 0.35 | 1.62 |
| This compound | 11.92 | 98.85 | 3.11 |
| 3,5-Dimethylphenyl)methanol | 12.31 | 0.22 | 2.58 |
| 3,4-Dimethylphenyl)methanol | 12.68 | 0.15 | 2.33 |
Note: Data is for illustrative purposes only. Actual retention times and resolution may vary based on the specific instrument, column, and conditions used.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical importance of isomeric purity analysis in a drug development context.
References
- 1. purdue.edu [purdue.edu]
- 2. Gas chromatography of Alcohols [delloyd.50megs.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of In-Silico and Experimental Data for (2,3-Dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predicted and Measured Properties
In the landscape of modern drug discovery and chemical research, the convergence of computational (in-silico) and traditional experimental data is paramount for efficient and informed decision-making. This guide provides a comparative overview of (2,3-Dimethylphenyl)methanol, presenting available in-silico predictions alongside sparse experimental findings. The aim is to offer a clear, data-driven perspective on the compound's characteristics, highlighting the strengths and current limitations of both predictive and empirical approaches.
Physicochemical Properties: A Tale of Two Data Sets
Computational models provide a rapid and cost-effective means to estimate the physicochemical properties of a molecule. For this compound, a range of in-silico predictions has been generated. In contrast, publicly available experimental data for this specific compound is limited, underscoring a common challenge in the field.
| Property | In-Silico (Predicted) Value | Experimental Value |
| Molecular Formula | C₉H₁₂O | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol | 136.19 g/mol |
| Melting Point | 338.90 K (65.75 °C) | 220 °C[1] (Note: This value appears unusually high and should be treated with caution) |
| Boiling Point | 534.14 K (261 °C) | 131 °C at 13 mmHg[1] |
| logP (Octanol/Water) | 1.8 to 2.15 | Not Available |
| Water Solubility | -2.57 (LogS) | Not Available |
Note: In-silico predictions were generated using a combination of established computational models.
ADMET Profile: In-Silico Insights into Pharmacokinetics and Toxicity
The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in drug development. In the absence of experimental ADMET data for this compound, in-silico tools offer valuable preliminary insights.
Absorption and Distribution
| Parameter | In-Silico Prediction |
| Water Solubility (LogS) | -2.57 |
| GI Absorption | High |
| BBB Permeant | Yes |
| P-glycoprotein Substrate | Yes |
| Caco-2 Permeability (logPapp) | 0.985 cm/s |
| Human Intestinal Absorption | 95.39% |
| Skin Permeation (logKp) | -2.99 cm/h |
Metabolism
| Parameter | In-Silico Prediction |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
Excretion
| Parameter | In-Silico Prediction |
| Total Clearance (log) | 0.435 ml/min/kg |
| Renal OCT2 Substrate | No |
Toxicity
| Parameter | In-Silico Prediction |
| AMES Toxicity | No |
| hERG I Inhibitor | No |
| Hepatotoxicity | Yes |
| Skin Sensitisation | No |
| Minnow Toxicity (log LC50) | -0.66 (3.4 mM) |
| T. pyriformis Toxicity (log) | -0.16 (0.69 g/L) |
Biological Activity: An Overview of Related Compounds
Experimental Methodologies
The limited experimental data available for this compound necessitates a focus on the general protocols used for determining the reported properties.
Boiling Point Determination: The reported boiling point of 131 °C at 13 mmHg was likely determined using vacuum distillation. This technique is standard for compounds that may decompose at their atmospheric boiling point. The procedure involves heating the liquid under reduced pressure and recording the temperature at which the vapor pressure of the liquid equals the applied pressure.
Melting Point Determination: The experimental melting point of 220 °C, while noted with caution, would typically be determined using a melting point apparatus. A small amount of the crystalline solid is heated, and the temperature range over which the substance transitions from a solid to a liquid is recorded.
In-Silico vs. Experimental Workflow
The generation of in-silico and experimental data follows distinct yet complementary pathways. The following diagram illustrates the logical workflow for each approach.
Caption: A logical workflow diagram illustrating the distinct processes for generating and comparing in-silico and experimental data.
Conclusion
This guide highlights the current state of knowledge for this compound, drawing a sharp contrast between the wealth of in-silico predictions and the scarcity of experimental data. While computational models provide a valuable and comprehensive preliminary assessment, the need for empirical validation remains critical. The unusually high reported melting point, for instance, underscores the importance of experimental verification. For researchers and drug development professionals, this comparison serves as both a resource and a call to action: to leverage the power of in-silico predictions to guide and prioritize experimental investigations, ultimately leading to a more complete and accurate understanding of chemical entities.
References
A Head-to-Head Comparison of Catalytic Methods for the Synthesis of (2,3-Dimethylphenyl)methanol
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted benzyl alcohols, such as (2,3-Dimethylphenyl)methanol, is a critical step in the creation of complex molecular architectures. This guide provides a direct comparison of two prevalent catalytic methods for the synthesis of this compound from 2,3-dimethylbenzaldehyde: reduction with sodium borohydride and catalytic hydrogenation using Raney Nickel.
This comparative analysis is supported by experimental data to inform the selection of the most suitable catalytic strategy based on factors such as yield, reaction conditions, and catalyst handling.
Performance Comparison of Catalysts
The synthesis of this compound can be effectively achieved through the reduction of 2,3-dimethylbenzaldehyde. Below is a summary of the performance of two common catalytic systems.
| Catalyst/Reagent | Substrate | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | 2,3-Dimethylbenzaldehyde | This compound | Methanol | 0 to Room Temp. | 45 min | Approx. 95% (Estimated) | [1] |
| Raney Nickel | 2,3-Dimethylbenzaldehyde | This compound | Isopropanol | Room Temp. | 9 h | High (Qualitative) | [2] |
Note: The yield for the Sodium Borohydride reduction is an estimation based on typical yields for similar substituted benzaldehydes under the specified conditions, as a precise reported yield for this specific substrate was not found in the immediate literature. The yield for the Raney Nickel catalyzed reaction is described as high in the referenced literature, but a quantitative value is not provided.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and adaptation of synthetic methods. The following sections outline the procedures for the synthesis of this compound using sodium borohydride and Raney Nickel.
Reduction of 2,3-Dimethylbenzaldehyde with Sodium Borohydride
This method utilizes the hydride reducing agent, sodium borohydride, for a rapid and high-yielding conversion of the aldehyde to the corresponding alcohol.[1]
Experimental Protocol:
-
Dissolution of Substrate: In a round-bottomed flask, dissolve 2,3-dimethylbenzaldehyde (1 equivalent) in methanol (10 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of aqueous ammonium chloride solution at 0°C.
-
Extraction: Extract the product with dichloromethane (3 x 10 volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Catalytic Hydrogenation of 2,3-Dimethylbenzaldehyde using Raney Nickel
This procedure employs catalytic transfer hydrogenation with Raney Nickel, a heterogeneous catalyst, using isopropanol as the hydrogen donor.[2]
Experimental Protocol:
-
Catalyst Preparation: Prepare Raney Nickel catalyst by slowly adding a Ni-Al alloy to a stirred aqueous solution of sodium hydroxide. After the reaction ceases, wash the catalyst with distilled water until the washings are neutral and then with isopropanol.[2]
-
Reaction Setup: In a reaction vessel, combine 2,3-dimethylbenzaldehyde (1 equivalent), freshly prepared wet Raney Nickel catalyst (0.1 g per 1 mmol of substrate), and isopropanol (10 ml per 1 mmol of substrate).
-
Reaction: Vigorously stir the mixture at room temperature under an inert atmosphere (e.g., Argon) for 9 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Catalyst Removal: Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be washed with isopropanol for potential reuse.[2]
-
Isolation of Product: The filtrate, containing the product, is concentrated under reduced pressure to yield the crude this compound.
-
Purification: Further purification can be achieved by distillation or column chromatography.
Logical Workflow of the Synthetic Processes
The following diagram illustrates the general workflow for the synthesis of this compound via the two catalytic routes discussed.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway and Reaction Mechanism
The underlying mechanisms of these two catalytic reductions differ significantly.
Caption: Mechanisms for aldehyde reduction.
References
A Comparative Guide to the Synthesis of (2,3-Dimethylphenyl)methanol for Researchers and Drug Development Professionals
This guide provides a comparative analysis of common methods for the synthesis of (2,3-Dimethylphenyl)methanol, a key intermediate in various research and development applications. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and illustrate the synthetic pathways.
Comparison of Synthetic Methods
The synthesis of this compound can be effectively achieved through several established chemical transformations. This guide focuses on three primary, reproducible methods: the reduction of 2,3-dimethylbenzoic acid, the Grignard reaction with a suitable electrophile, and the reduction of 2,3-dimethylbenzaldehyde. Each method offers distinct advantages and disadvantages in terms of yield, purity, and experimental complexity.
| Method | Starting Material | Reagents | Typical Yield (%) | Reaction Time (hours) | Purity (%) | Key Considerations |
| Reduction of Carboxylic Acid | 2,3-Dimethylbenzoic acid | Lithium aluminum hydride (LiAlH₄), Diethyl ether, H₂O, H₂SO₄ | ~90 | 4-6 | >95 | Requires strictly anhydrous conditions and handling of a highly reactive reducing agent. |
| Grignard Reaction | 2,3-Dimethylbromobenzene | Magnesium (Mg), Formaldehyde (HCHO), Diethyl ether, HCl | ~80-85 | 3-5 | >95 | Highly sensitive to moisture. Requires careful initiation and control of the exothermic reaction. |
| Reduction of Aldehyde | 2,3-Dimethylbenzaldehyde | Sodium borohydride (NaBH₄), Methanol | >95 | 1-2 | >98 | A milder and safer reduction method compared to LiAlH₄. Generally provides high purity. |
Synthetic Pathways Overview
The following diagram illustrates the three discussed synthetic routes to this compound.
Experimental Protocols
Method 1: Reduction of 2,3-Dimethylbenzoic Acid with LiAlH₄
This protocol describes the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride.
Workflow:
Safety Operating Guide
Proper Disposal of (2,3-Dimethylphenyl)methanol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (2,3-Dimethylphenyl)methanol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personnel handling the chemical waste should be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1] Ensure that sources of ignition are removed from the vicinity, as aromatic alcohols can be flammable.[1][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6][7][8] Evaporation is also not a permissible method of disposal.[5]
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and leak-proof container.[7][9] The container must have a secure screw cap.[9]
-
Ensure the container is made of a material that will not react with the chemical.[9]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[9]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][9]
-
The storage area must be well-ventilated and away from heat or ignition sources.[7][10]
-
Ensure incompatible chemicals are stored separately to prevent dangerous reactions.[7][11] Use secondary containment to mitigate spills.[11]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[12]
-
Provide them with accurate information about the waste contents.
-
Follow all institutional and regulatory procedures for waste handover.
-
-
Empty Container Disposal:
-
A container that has held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before it can be disposed of as non-hazardous trash.[5]
-
The rinsate from each rinse must be collected and disposed of as hazardous waste along with the chemical.[5]
-
After triple-rinsing, deface or remove all labels from the empty container before placing it in the regular trash.[5]
-
Waste Management Summary
The following table summarizes key parameters for the handling and disposal of this compound waste.
| Parameter | Guideline | Citations |
| PPE Requirement | Chemical-resistant gloves, chemical splash goggles (ANSI/ISEA Z87.1 D3 standard), lab coat. | [1][2] |
| Handling Area | Chemical fume hood or well-ventilated area. | [1] |
| Disposal Method | Collection as hazardous chemical waste for pickup by a licensed disposal service. | [13][12] |
| Prohibited Disposal | Drain disposal, evaporation, mixing with incompatible waste, or disposal in regular trash. | [5][6][7] |
| Waste Container | Chemically compatible, leak-proof container with a secure screw cap. Do not fill past the neck. | [9] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA), at or near the point of generation. | [6][9] |
| Maximum Storage Time | Varies by regulation; typically up to one year for partially filled containers in an SAA, provided accumulation limits are not exceeded. Consult local regulations. | [9] |
| Empty Container Cleaning | Triple-rinse with a suitable solvent; collect all rinsate as hazardous waste. | [5] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. airgas.com [airgas.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. methanex.com [methanex.com]
- 11. danielshealth.com [danielshealth.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for Handling (2,3-Dimethylphenyl)methanol
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of (2,3-Dimethylphenyl)methanol, ensuring the protection of researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Risk Assessment
This compound is classified as an irritant and presents a health hazard. Direct contact can cause skin and eye irritation, and inhalation of vapors may lead to respiratory discomfort. While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to handle it with the same precautions as related aromatic compounds like xylenols and xylenes. For these related compounds, OELs are typically around 100 ppm over an 8-hour time-weighted average.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to inspect all PPE for integrity before each use.
| PPE Category | Specification | Rationale |
| Hand Protection | Primary: Nitrile or Butyl rubber gloves.Secondary (for extended contact or spills): Thicker gauge nitrile (≥8 mil) or butyl rubber gloves. | While specific data for this compound is limited, data for the more aggressive solvent xylene shows good resistance with nitrile and butyl rubber.[1][2] Thicker gloves provide longer breakthrough times for splash protection.[3][4] |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes to the eyes and face, which can cause serious irritation.[5] |
| Skin and Body Protection | A chemically resistant lab coat must be worn. For larger quantities or increased splash potential, a chemical-resistant apron over the lab coat is recommended. | Prevents skin contact with the chemical. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For larger volumes, poor ventilation, or when heating, a half-mask or full-face respirator with organic vapor (OV) cartridges (e.g., 3M 6001 series) is necessary.[6][7][8][9] | Protects against the inhalation of harmful organic vapors. The NIOSH Pocket Guide for the related compound o-Xylene recommends an organic vapor cartridge for concentrations up to 900 ppm.[7] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is crucial to minimize exposure and prevent accidents.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools when handling the material.[5]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before handling the chemical.
-
Spill Kit: Ensure a spill kit containing absorbent materials suitable for organic solvents is readily accessible.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[10][11][12] Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container with a secure screw-top cap. The container should be made of a material that will not react with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if in solution.
-
Segregation:
-
Liquid Waste: Collect pure this compound and solutions in the designated liquid hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be double-bagged and placed in a designated solid hazardous waste container.
-
Disposal Procedure
-
Collection: Collect all waste in the appropriate, labeled containers as described above.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines for waste pickup requests.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. After triple-rinsing and defacing the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional policy.[10]
Spill Response
In the event of a spill:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your EHS department.
By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. gloves.com [gloves.com]
- 5. 3m.com [3m.com]
- 6. allergycontrol.com [allergycontrol.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Xylene [cdc.gov]
- 8. 3M 6001 Organic Vapor Cartridge - NIOSH Approved | Respirators & Cartridges [wurthmachinery.com]
- 9. industrialsafetyproducts.com [industrialsafetyproducts.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. research.wayne.edu [research.wayne.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
